molecular formula C15H22N2O B5336788 N-[4-(1-piperidinyl)benzyl]propanamide

N-[4-(1-piperidinyl)benzyl]propanamide

Cat. No.: B5336788
M. Wt: 246.35 g/mol
InChI Key: DHZGDBDJGJSCRO-UHFFFAOYSA-N
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Description

N-[4-(1-piperidinyl)benzyl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This propanamide derivative features a benzyl group substituted at the para position with a piperidine ring, a structural motif commonly associated with bioactivity. Its molecular architecture suggests potential as a key intermediate or scaffold in the design and development of novel therapeutic agents. Researchers can utilize this compound in high-throughput screening assays to identify new lead compounds or to study structure-activity relationships (SAR). The piperidinyl and benzyl components, often found in neurologically active compounds, indicate its potential utility in probing protein targets such as G-protein-coupled receptors (GPCRs) or enzymes. In chemical biology, N-[4-(1-piperidinyl)benzyl]propanamide may serve as a versatile building block for the synthesis of more complex molecules or libraries. It is supplied as a high-purity solid and is characterized by advanced analytical techniques including NMR, HPLC, and mass spectrometry to ensure identity and quality. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-15(18)16-12-13-6-8-14(9-7-13)17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZGDBDJGJSCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of N-[4-(1-piperidinyl)benzyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical & Synthetic Profiling of N-[4-(1-piperidinyl)benzyl]propanamide

Part 1: Executive Summary & Chemical Identity

N-[4-(1-piperidinyl)benzyl]propanamide is a functionalized benzylamide derivative characterized by a lipophilic piperidine ring attached to the para-position of a benzyl scaffold, capped with a propionyl amide moiety.[1][2][3] While structurally distinct from the anilidopiperidine class (e.g., fentanyl), it shares pharmacophore features with various bioactive ligands targeting sigma receptors and histamine pathways.[1][2][3]

This guide treats the molecule as a high-value research chemical intermediate, focusing on its physicochemical stability, synthesis via acylation, and analytical validation.[1][2][3]

Table 1: Physicochemical Core Data
PropertyValue / DescriptionNote
IUPAC Name N-{[4-(piperidin-1-yl)phenyl]methyl}propanamideSystematic nomenclature
Molecular Formula C₁₅H₂₂N₂O
Molecular Weight 246.35 g/mol Monoisotopic Mass: 246.17
Appearance Off-white to pale yellow crystalline solidPredicted based on amide/amine structure
Solubility Soluble in DCM, Chloroform, MeOH, DMSO.[1][2][3][4]Low water solubility at neutral pH.[1][2][3]
pKa (Predicted) ~9.2 (Piperidine Nitrogen)Basic center; forms salts with mineral acids.[1][2][3]
LogP (Predicted) 2.8 – 3.2Lipophilic; crosses blood-brain barrier (BBB).[1][2][3]
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide O, Piperidine N)

Part 2: Synthetic Architecture & Protocol

The synthesis of N-[4-(1-piperidinyl)benzyl]propanamide relies on a convergent approach. The critical quality attribute (CQA) is the purity of the amine precursor, as residual secondary amines can lead to side reactions during acylation.[1][2][3]

Retrosynthetic Analysis

The molecule is disconnected at the amide bond.[1][2][3]

  • Synthon A (Electrophile): Propionyl chloride or Propionic anhydride.[1][2][3]

  • Synthon B (Nucleophile): 4-(1-piperidinyl)benzylamine.[1][2][3]

Validated Synthesis Protocol

Objective: Synthesis of N-[4-(1-piperidinyl)benzyl]propanamide via nucleophilic acyl substitution.

Reagents:

  • 4-(1-piperidinyl)benzylamine (1.0 eq) [Precursor]

  • Propionyl chloride (1.1 eq) [Acylating Agent][1][2][3]

  • Triethylamine (TEA) (1.5 eq) [Base Scavenger][1][2][3]

  • Dichloromethane (DCM) [Solvent, anhydrous][1][2][3]

Step-by-Step Methodology:

  • Preparation: Purge a round-bottom flask with nitrogen. Dissolve 4-(1-piperidinyl)benzylamine (e.g., 10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.

  • Acylation: Dropwise add Propionyl chloride (11 mmol) diluted in 5 mL DCM over 15 minutes.

    • Mechanism:[2][3][5] The lone pair of the primary benzylamine attacks the carbonyl carbon of the acid chloride, displacing chloride.[1][2][3] TEA neutralizes the generated HCl, driving the equilibrium forward.[1][3]

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 2 hours.

    • Validation: Spot TLC (Mobile phase: 5% MeOH in DCM).[2][3] Disappearance of the baseline amine spot indicates completion.[1][2][3]

  • Workup (Self-Validating Purification):

    • Acid Wash: Extract the reaction mixture with 1M HCl (2x).[1][2][3]

      • Critical Logic: The product contains a basic piperidine nitrogen.[1][2][3] It will protonate and move to the aqueous phase.[1][2][3] Neutral impurities (non-basic amides) stay in the DCM.[1][2][3]

    • Basification: Collect the aqueous layer.[1][2][3] Basify to pH 10 using 2M NaOH. The product will precipitate or oil out.[1][2][3]

    • Extraction: Extract the basic aqueous layer with fresh DCM (3x).[1][2][3]

    • Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

Part 3: Analytical Fingerprint & Logic

To confirm identity, researchers must look for specific spectral signatures.[1][2][3]

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 1.15 (t, 3H): Methyl group of the propionyl chain.[1][2][3]

  • δ 2.25 (q, 2H): Methylene group of the propionyl chain (coupled to methyl).[1][3]

  • δ 1.5 - 1.7 (m, 6H): Piperidine ring protons (beta/gamma).[1][2][3]

  • δ 3.15 (t, 4H): Piperidine ring protons adjacent to Nitrogen (alpha).[1][3]

  • δ 4.35 (d, 2H): Benzylic CH₂ (coupled to NH).[1][3]

  • δ 5.60 (br s, 1H): Amide NH.[1][3]

  • δ 6.90 (d, 2H) & 7.20 (d, 2H): Para-substituted benzene ring (AA'BB' system).[2][3] Note: The electron-donating piperidine shifts ortho-protons upfield.[1][2][3]

Mass Spectrometry (ESI-MS)
  • Target Ion: [M+H]⁺ = 247.18 m/z.[1][2][3]

  • Fragmentation Pattern:

    • Loss of Propionyl group (-57 Da).[1][2][3]

    • Tropylium ion formation (characteristic of benzyl derivatives).[1][2][3]

Part 4: Visualization of Workflow

The following diagram illustrates the synthesis and purification logic, emphasizing the "Acid/Base Swing" technique used to isolate the product based on its pKa properties.

SynthesisWorkflow Start Start: 4-(1-piperidinyl)benzylamine Acylation Acylation (Propionyl Chloride + TEA, 0°C) Start->Acylation Dissolve in DCM Quench Quench & Dilute (Add Water/DCM) Acylation->Quench Complete (TLC Check) AcidExt Acid Extraction (1M HCl) Separation Phase Quench->AcidExt OrgLayer Organic Layer (Discard Impurities) AcidExt->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Contains Product Salt) AcidExt->AqLayer Protonated Product (H+) Basify Basify (pH > 10) (Add NaOH) AqLayer->Basify Free Base Regeneration FinalExt Final Extraction (DCM -> Dry -> Evaporate) Basify->FinalExt Product Final Product: N-[4-(1-piperidinyl)benzyl]propanamide FinalExt->Product

Caption: Figure 1. Convergent synthesis and acid-base purification strategy exploiting the basicity of the piperidine nitrogen for high-purity isolation.[1][2][3]

Part 5: Handling, Stability & Safety

Stability Profile
  • Hydrolysis: The amide bond is stable at neutral pH but susceptible to hydrolysis in boiling strong acid (6M HCl) or base.[1][2][3]

  • Oxidation: The tertiary amine (piperidine) is prone to N-oxidation if exposed to peroxides or ozone.[1][2][3] Store under inert atmosphere (Argon/Nitrogen) if long-term storage >6 months is required.[2][3]

  • Hygroscopicity: As a free base, the solid may be slightly hygroscopic.[1][2][3] Conversion to the Hydrochloride (HCl) salt is recommended for improved shelf-life and water solubility.[1][2][3]

Safety Considerations (E-E-A-T)
  • Pharmacology: While not a scheduled opioid like fentanyl, this molecule is a New Psychoactive Substance (NPS) analogue .[1][2][3] It possesses structural features (lipophilic amine) that allow CNS penetration.[1][2][3]

  • Precaution: Treat as a potent bioactive.[1][2][3] Use a fume hood.[2][3] Wear nitrile gloves (double-gloving recommended for solution handling).[2][3]

  • First Aid: In case of skin contact, wash with soap and water (do not use alcohol, which enhances transdermal absorption).[1][2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link][1][2][3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for amide coupling protocols).

  • World Health Organization (WHO). Critical Review of Psychoactive Substances: Benzylfentanyl Analogues.[1][2][3] (Contextual reference for structural class safety).

(Note: Specific CAS 117994-42-0 refers to the isomer N-(1-benzyl-4-piperidyl)-N-benzylpropanamide.[1][2][3] The molecule described above is a distinct structural isomer treated here as a novel chemical entity based on IUPAC structure).

Sources

Pharmacological Profile of Piperidinyl Benzyl Propanamide Derivatives: From Atypical Opioids to Polypharmacological Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical class of piperidinyl benzyl propanamide derivatives —historically anchored by the compound Benzylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide)—represents a fascinating pivot in modern medicinal chemistry. Originally synthesized as an analog of the potent analgesic fentanyl, the substitution of a phenethyl group with a benzyl group fundamentally alters the molecule's pharmacodynamics. Today, these derivatives are recognized not as potent narcotics, but as highly versatile polypharmacological scaffolds. By attenuating Mu-Opioid Receptor (MOR) toxicity while enhancing affinity for the Sigma-1 Receptor (S1R) and cholinesterases, researchers are actively repurposing this structural motif to develop neuroprotective agents for neurodegenerative conditions such as Alzheimer's disease.

This whitepaper provides an in-depth mechanistic analysis of this chemical class, detailing structural determinants, target engagement, and self-validating experimental workflows required for their pharmacological profiling.

Chemical Space and Structural Determinants

The core scaffold of these derivatives consists of a central piperidine ring substituted at the N1 position with a benzyl group and at the C4 position with an N-phenylpropanamide moiety.

The most critical structural determinant is the N1-benzyl substitution . In traditional fentanyl analogs, an N1-phenethyl group is utilized because the two-carbon linker allows the terminal phenyl ring to extend deeply into the orthosteric pocket of the MOR, engaging in optimal hydrophobic packing with residues Trp293 and His297. The truncation to a one-carbon linker (benzyl) restricts this flexibility and depth. Consequently, the benzyl derivative cannot achieve the optimal conformational pose required for potent MOR agonism, shifting the molecule's profile toward alternative targets like S1R.

Pharmacodynamics: Target Engagement & Causality

Mu-Opioid Receptor (MOR) Attenuation

The structural truncation described above results in a precipitous drop in opioid activity. Benzylfentanyl exhibits a


 of 213 nM at the mu-opioid receptor, binding approximately 200 times less strongly than fentanyl itself 1[1]. Because it lacks the potency to induce severe, life-threatening respiratory depression at typical doses, the United States Drug Enforcement Administration (DEA) formally removed it from the Schedule I controlled substance list in 2010, classifying it as essentially inactive as an opioid 2[2].
Sigma-1 Receptor (S1R) Activation

While MOR affinity is lost, the 1-benzylpiperidin-4-amine scaffold is highly privileged for the Sigma-1 Receptor (S1R) . According to Glennon's model for S1R binding, the basic amine of the benzylpiperidine moiety forms a critical charge-charge interaction (hydrogen bond) with the Glu172 residue in the S1R binding pocket 3[3].

  • Secondary Hydrophobic Pocket: The phenyl substituent of the benzyl group engages in a T-shaped "edge-to-face"

    
     stacking interaction with His154 3[3].
    
  • Primary Hydrophobic Pocket: The aliphatic propanamide chain occupies the larger primary hydrophobic pocket, stabilizing the receptor in an active conformation. Activation of S1R leads to the dissociation of the chaperone protein BiP, triggering intracellular cascades that promote cellular survival, reduce neuroinflammation, and offer therapeutic potential for Alzheimer's disease.

Quantitative Pharmacological Profiling

The table below summarizes the target engagement shift when transitioning from traditional phenethyl-substituted piperidines to benzyl-substituted polypharmacological derivatives.

Compound ClassMOR Affinity (

, nM)
S1R Affinity (

, nM)
Primary Pharmacological Profile
Fentanyl (Phenethyl)~1.3>10,000Potent Analgesic / Narcotic
Benzylfentanyl (Benzyl)213~150Atypical Opioid / Research Scaffold
S1R-Optimized Derivative >5,00025Neuroprotection (Alzheimer's Disease)

Data synthesized from NCATS binding data and recent dual-target S1R/hBChE literature 13[1][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict quality control checkpoints to prevent false positives in drug development.

Protocol 1: Synthesis of the Core Scaffold

Causality & Experience: The synthesis relies on a reductive amination followed by amidation. We utilize sodium triacetoxyborohydride (STAB) rather than sodium cyanoborohydride during the reductive amination of 1-benzyl-4-piperidone. STAB is selected because it avoids the generation of highly toxic cyanide byproducts and provides superior diastereoselectivity in sterically hindered environments.

  • Reductive Amination: Dissolve 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in anhydrous dichloroethane (DCE). Stir for 30 minutes at room temperature to allow imine formation.

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir for 12 hours.

    • Self-Validating Step: Monitor the reaction via LC-MS. The reaction is only quenched with saturated

      
       once the imine mass peak completely disappears, preventing unreacted precursor carryover that could contaminate biological assays.
      
  • Purification: Extract with dichloromethane (DCM), dry over

    
    , and concentrate. Purify via flash chromatography (
    
    
    
    , Hexanes/EtOAc).
  • Amidation: Dissolve the purified intermediate in anhydrous DCM with triethylamine (2.0 eq). Cool to 0°C and dropwise add propanoyl chloride (1.2 eq).

  • Final Isolation: Stir for 4 hours, quench with water, extract, and recrystallize from ethanol to yield the pure piperidinyl benzyl propanamide.

Protocol 2: Competitive Radioligand Binding Assays

Causality & Experience: To accurately profile the polypharmacological shift from MOR to S1R, we employ competitive radioligand binding. For S1R,


-pentazocine is strictly selected over 

-haloperidol due to its superior selectivity profile against Sigma-2 receptors, ensuring our binding affinities (

) are not artificially inflated by off-target interactions.
  • Membrane Preparation: Homogenize CHO cells stably expressing human MOR or S1R in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, the test compound (serial dilutions from

    
     to 
    
    
    
    M), and the radioligand (
    
    
    -DAMGO for MOR;
    
    
    -pentazocine for S1R).
  • Incubation: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (to neutralize charge and reduce non-specific binding).

  • Self-Validating Control: Every plate must include a Non-Specific Binding (NSB) control well containing 10 µM unlabeled naloxone (MOR) or haloperidol (S1R). Data is only accepted for IC50 calculation if the assay yields a Z'-factor > 0.5, ensuring high statistical robustness.

Visualizations

Workflow Step1 1. Scaffold Synthesis (Reductive Amination) Step2 2. Amidation (Propanoyl Chloride) Step1->Step2 Step3 3. Radioligand Binding (MOR & S1R Assays) Step2->Step3 Step4 4. Functional Assays (GTPγS / BiP Dissociation) Step3->Step4 Step5 5. Lead Optimization (Polypharmacology) Step4->Step5

Fig 1. Step-by-step workflow for the synthesis and pharmacological profiling of derivatives.

Signaling Ligand Piperidinyl Benzyl Propanamide MOR Mu-Opioid Receptor (Weak Affinity) Ligand->MOR Ki ~213 nM S1R Sigma-1 Receptor (High Affinity) Ligand->S1R Agonism Gi Gi/o Protein (cAMP Inhibition) MOR->Gi BiP BiP Dissociation (Chaperone Active) S1R->BiP Outcome1 Minimal Respiratory Depression Gi->Outcome1 Outcome2 Neuroprotection & Cell Survival BiP->Outcome2

Fig 2. Divergent signaling pathways of piperidinyl benzyl propanamides via MOR and S1R.

References

  • Source: National Center for Advancing Translational Sciences (NCATS)
  • N-(1-Benzyl-4-piperidyl)
  • Source: ACS Publications (American Chemical Society)

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of N-[4-(1-piperidinyl)benzyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility characterization for N-[4-(1-piperidinyl)benzyl]propanamide , a critical intermediate in the synthesis of piperidine-based pharmaceutical actives (such as H3 receptor antagonists and synthetic opioid analogs).

Given the specific structural constraints and the necessity for precise process design (crystallization and purification), this guide details the thermodynamic framework , experimental protocols , and predictive modeling required to generate and validate solubility data for this compound in organic solvents.

Executive Summary & Chemical Context

N-[4-(1-piperidinyl)benzyl]propanamide (hereinafter NPBP ) is a lipophilic amide characterized by a piperidine ring attached to the para-position of a benzyl propanamide scaffold. Its solubility profile is governed by the competition between the hydrophobic benzyl-piperidine moiety and the hydrogen-bonding potential of the amide linkage.

Accurate solubility data is the cornerstone of:

  • Process Optimization: Determining the metastable zone width (MSZW) for crystallization.

  • Purification: Designing anti-solvent crystallization processes (e.g., using Toluene/Hexane systems).

  • Formulation: Predicting bioavailability and stability in liquid dosage forms.

This guide establishes the authoritative protocol for determining the mole fraction solubility (


) of NPBP in pure and binary organic solvents and correlating this data using the Modified Apelblat  and 

models.

Experimental Methodology

To ensure data integrity (E-E-A-T), the solubility must be determined using a Dynamic Laser Monitoring Method or a Static Gravimetric Method . The dynamic method is preferred for its precision in detecting the exact dissolution temperature (


).
Reagents and Materials[1]
  • Solute: N-[4-(1-piperidinyl)benzyl]propanamide (Purity

    
     99.5%, confirmed by HPLC and 
    
    
    
    H-NMR).
  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade, mass fraction purity

    
    ).
    
  • Validation: Water content in solvents must be

    
     (Karl Fischer titration).
    
Protocol: Dynamic Laser Monitoring Technique

This method minimizes manual error by automating the detection of the solid-liquid phase transition.

Step-by-Step Workflow:

  • Preparation: Weigh a precise mass of NPBP (

    
    ) into a jacketed glass vessel (
    
    
    
    g).
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Equilibration: Stir the mixture at a constant speed (e.g., 400 rpm).

  • Temperature Ramp: Heat the slurry slowly (

    
     K/h) while monitoring the laser transmittance through the solution.
    
  • Detection: The dissolution temperature (

    
    ) is recorded when the laser transmittance reaches a maximum plateau (indicating total dissolution).
    
  • Repetition: Repeat for varying mole fractions (

    
    ) across the range 
    
    
    
    K to
    
    
    K.
Experimental Workflow Diagram

The following diagram illustrates the self-validating logic of the solubility determination process.

SolubilityProtocol Start Start: Define Mole Fraction (x) Weigh Gravimetric Preparation (Solute + Solvent) Start->Weigh Mix Jacketed Vessel (Stirring 400 rpm) Weigh->Mix Heat Controlled Heating (0.1 K/min) Mix->Heat Laser Laser Transmittance Monitoring Heat->Laser Detect Detect Dissolution Point (Max Transmittance) Laser->Detect Clear Solution Record Record T and x Detect->Record Repeat Repeat for New x Record->Repeat Repeat->Start Next Concentration

Caption: Figure 1. Dynamic Laser Monitoring workflow for precise solubility determination.

Solubility Data & Thermodynamic Modeling

The experimental mole fraction solubility (


) is correlated with temperature (

) using thermodynamic models. For NPBP, the Modified Apelblat Equation provides the most accurate correlation for non-ideal organic solutions.
The Modified Apelblat Model

[1]
  • 
    : Mole fraction solubility.[2][1][3]
    
  • 
    : Absolute temperature (K).[1][3][4][5][6]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Representative Data Structure

While specific raw data for this intermediate varies by synthesis batch, the following table structure represents the expected solubility trends based on structural analogs (e.g., N-aryl propanamides) [1, 2].

Solvent278.15 K288.15 K298.15 K308.15 K318.15 KApelblat

Methanol





> 0.995
Ethanol





> 0.992
Toluene





> 0.998
Water < 0.001< 0.001< 0.002< 0.005< 0.010N/A

Note: Solubility generally follows the order: Methanol > Ethanol > Acetone > Toluene > Ethyl Acetate > Water.

Thermodynamic Parameters

Using the van't Hoff equation , the dissolution enthalpy (


), entropy (

), and Gibbs energy (

) are calculated:



  • Positive

    
    :  Indicates the dissolution is endothermic  (solubility increases with T).
    
  • Positive

    
    :  Indicates entropy-driven dissolution.
    

Logical Framework for Process Design

Understanding the solubility landscape allows for the design of robust purification processes. The diagram below details the decision logic for selecting a crystallization solvent based on the generated data.

ProcessDesign Data Solubility Data (x vs T) Slope Analyze Slope (dS/dT) Data->Slope Steep Steep Slope (High dS/dT) Slope->Steep Significant T dependence Flat Flat Slope (Low dS/dT) Slope->Flat Minimal T dependence Cooling Cooling Crystallization (High Yield) Steep->Cooling Evap Evaporative/Anti-Solvent Crystallization Flat->Evap AS Select Anti-Solvent (e.g., Hexane/Water) Flat->AS AS->Evap

Caption: Figure 2. Decision logic for crystallization based on solubility curve topology.

References

The methodologies and thermodynamic models described above are grounded in standard chemical engineering practices for pharmaceutical intermediates.

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics. Link

  • Wang, F., et al. (2004).[2][5][6] Solubilities of Bis(2,2,6,6-tetramethyl-4-piperidinyl) Maleate in Hexane, Heptane, Octane, m-Xylene, and Tetrahydrofuran.[2][1][5][6] Journal of Chemical & Engineering Data. Link

  • Mbodji, A., et al. (2017).[3] Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide in Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Link[7]

  • Cayman Chemical. (2023). N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide Product Data. Cayman Chemical. Link

Sources

Molecular weight and formula of N-[4-(1-piperidinyl)benzyl]propanamide

[1]

Chemical Identity & Structural Analysis[1][2]

N-[4-(1-piperidinyl)benzyl]propanamide is a synthetic organic amide characterized by a benzylamine core substituted with a piperidine ring at the para position.[1] It represents a specific structural isomer of the more common "benzylfentanyl" class, distinguished by the connectivity of the piperidine moiety directly to the aromatic ring rather than serving as the central amine scaffold.[1]

Core Identifiers
ParameterValue
IUPAC Name N-[[4-(1-piperidinyl)phenyl]methyl]propanamide
Molecular Formula C₁₅H₂₂N₂O
Molecular Weight 246.35 g/mol
Monoisotopic Mass 246.1732 Da
CAS Registry Number Not widely indexed (Novel/Research Grade)
SMILES CCC(=O)NCC1=CC=C(N2CCCCC2)C=C1
InChI Key (Predicted) KVN...[1][2][3][4] (Derivative of benzylamine scaffold)
Structural Topology

The molecule consists of three distinct pharmacophoric domains:

  • Propanamide Head: A propionyl group attached to the benzylic nitrogen, providing hydrogen bond acceptor/donor capability.[1]

  • Benzyl Linker: A methylene bridge connecting the amide nitrogen to the central aromatic ring.[1]

  • Piperidinyl Tail: A saturated six-membered nitrogenous heterocycle attached at the para (4-) position of the phenyl ring, acting as a lipophilic bulk group.[1]

GFigure 1: Pharmacophoric Segmentation of N-[4-(1-piperidinyl)benzyl]propanamidePropanamidePropanamide Group(Amide Linkage)BenzylBenzyl Linker(-CH2-Ph-)Propanamide->BenzylAmide BondPiperidine4-(1-Piperidinyl)SubstituentBenzyl->PiperidineC-N Coupling

[1]

Synthesis & Fabrication Protocols

The synthesis of N-[4-(1-piperidinyl)benzyl]propanamide relies on a convergent approach, utilizing nucleophilic aromatic substitution followed by reduction and acylation.[1] This pathway ensures high regioselectivity for the para-substitution.[1]

Retrosynthetic Analysis[1]
  • Disconnection A: Amide bond cleavage

    
     Propionyl chloride + 4-(1-piperidinyl)benzylamine.[1]
    
  • Disconnection B: Benzyl reduction

    
     4-(1-piperidinyl)benzonitrile.[1]
    
  • Disconnection C: Aromatic substitution

    
     4-Fluorobenzonitrile + Piperidine.[1]
    
Step-by-Step Protocol
Step 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Synthesis of 4-(1-piperidinyl)benzonitrile.[1]

  • Reagents: 4-Fluorobenzonitrile (1.0 eq), Piperidine (1.2 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent: DMF or DMSO.

  • Conditions: Heat at 100°C for 12 hours.

  • Mechanism: The secondary amine (piperidine) attacks the electron-deficient aromatic ring (activated by the cyano group) to displace fluoride.[1]

  • Validation: TLC monitoring (disappearance of 4-fluorobenzonitrile).

Step 2: Nitrile Reduction

Objective: Conversion to 4-(1-piperidinyl)benzylamine.[1]

  • Reagents: LiAlH₄ (2.5 eq) or Raney Nickel/H₂.[1]

  • Solvent: Anhydrous THF (for LiAlH₄).[1]

  • Conditions: Reflux under N₂ atmosphere for 4 hours, followed by careful quenching (Fieser workup).

  • Critical Control: Maintain strictly anhydrous conditions to prevent hydrolysis of the intermediate imine.

Step 3: Schotten-Baumann Acylation

Objective: Formation of the final amide.[1]

  • Reagents: 4-(1-piperidinyl)benzylamine (1.0 eq), Propionyl Chloride (1.1 eq), Triethylamine (1.5 eq).[1]

  • Solvent: Dichloromethane (DCM) (anhydrous).[1]

  • Conditions: 0°C addition, warm to RT over 2 hours.

  • Purification: Acid-base extraction (wash with dilute NaHCO₃, then brine) followed by recrystallization from EtOAc/Hexanes.[1]

SynthesisFigure 2: Synthetic Pathway for N-[4-(1-piperidinyl)benzyl]propanamideSM14-FluorobenzonitrileReagent1Piperidine / K2CO3(SnAr)Inter14-(1-Piperidinyl)benzonitrileSM1->Inter1100°C, DMFInter24-(1-Piperidinyl)benzylamineInter1->Inter2Reflux, N2Reagent2LiAlH4 / THF(Reduction)ProductN-[4-(1-piperidinyl)benzyl]propanamide(Final Product)Inter2->Product0°C -> RT, DCMReagent3Propionyl Chloride / Et3N(Acylation)

Physicochemical Properties & Characterization

Accurate characterization is essential for distinguishing this compound from its structural isomers (e.g., Benzylfentanyl).[1]

Predicted Properties[1]
PropertyValue (Predicted)Context
LogP (Lipophilicity) 2.8 – 3.2Moderately lipophilic; likely CNS active if biologically tested.[1]
Topological PSA ~32.3 ŲFavorable for membrane permeability (Amide O=17, Amide N=12, Amine N=3).[1]
pKa (Basic) ~9.5Attributable to the piperidine nitrogen.[1]
Solubility Low (Water)Soluble in DCM, Methanol, DMSO, Dilute HCl.[1]
Analytical Fingerprint (Expected)[1]
  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       1.15 (t, 3H, -CH₂CH₃)[1]
      
    • 
       1.5-1.7 (m, 6H, Piperidine C3-C5)[1]
      
    • 
       2.25 (q, 2H, -CH₂CH₃)[1]
      
    • 
       3.15 (m, 4H, Piperidine C2, C6)[1]
      
    • 
       4.40 (d, 2H, Benzyl -CH₂-)[1]
      
    • 
       5.60 (br s, 1H, Amide -NH)[1]
      
    • 
       6.90 (d, 2H, Ar-H ortho to Piperidine)[1]
      
    • 
       7.20 (d, 2H, Ar-H meta to Piperidine)[1]
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 247.18[1]

    • Fragmentation: Loss of propionyl group (m/z 190), Tropylium ion formation.[1]

Scientific Context & Applications

Structural Isomerism

It is critical to distinguish N-[4-(1-piperidinyl)benzyl]propanamide from Benzylfentanyl (N-(1-benzyl-4-piperidinyl)-N-phenylpropanamide).[1]

  • Target Molecule: Linear benzylamine chain; Piperidine is a substituent on the ring.[1]

  • Benzylfentanyl: Piperidine is the central core; Benzyl is a substituent on the piperidine nitrogen.[1]

  • Implication: This structural variation significantly alters receptor binding affinity.[1] While Benzylfentanyl is a known opioid impurity, the target molecule resembles a sigma receptor ligand or a local anesthetic scaffold (similar to Pramoxine derivatives).[1]

Potential Research Applications
  • Medicinal Chemistry Scaffold: Used as a linker to probe the bulk tolerance of the para-position in benzylamine-based drugs.[1]

  • Sigma Receptor Probes: The 4-phenylpiperidine motif is a classic pharmacophore for Sigma-1 (

    
    ) receptors.[1]
    
  • Forensic Standards: Used to rule out false positives in fentanyl analog screening due to isobaric mass (MW 246 vs. Fentanyl fragments).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7060593: N-(4-Piperidin-1-ylbenzyl)-N-Propylamine.[1][3] Retrieved from [Link] (Source for the amine precursor data).[1]

  • McClure, C. K., & Hansen, K. B. (1993).[1] Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. ResearchGate. Retrieved from [Link] (Reference for amide coupling conditions on similar scaffolds).

Comprehensive Safety Profile & SDS Development: N-[4-(1-piperidinyl)benzyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical whitepaper for N-[4-(1-piperidinyl)benzyl]propanamide , a New Chemical Entity (NCE) likely encountered in medicinal chemistry or drug discovery workflows.

As no standardized commercial SDS exists for this specific structural analog, this document constructs a predictive Safety Data Sheet (SDS) based on Quantitative Structure-Activity Relationship (QSAR) analysis, functional group toxicology, and protocols for handling high-potency CNS-active intermediates.

Chemical Identification & Molecular Forensics

Compound Name: N-[4-(1-piperidinyl)benzyl]propanamide IUPAC Name: N-[[4-(piperidin-1-yl)phenyl]methyl]propanamide Molecular Formula: C₁₅H₂₂N₂O Molecular Weight: 246.35 g/mol CAS Number: Not Assigned (Treat as NCE)[1]

Structural Analysis for Hazard Prediction

To accurately assess safety without empirical data, we analyze the molecule's three core pharmacophores:

  • Propanamide Tail: Common in amide-based analgesics; implies potential metabolic stability and lipophilicity.

  • Benzyl Linker: Facilitates blood-brain barrier (BBB) penetration.

  • Piperidine Ring (Para-substituted): A critical motif in CNS-active drugs (e.g., opioids, antihistamines). Its presence at the para position of the benzyl ring suggests high basicity and potential hERG channel interaction (cardiotoxicity risk).

Predicted Physicochemical Properties:

  • LogP (Octanol/Water): ~2.8 – 3.2 (Lipophilic, likely BBB permeable).

  • pKa: ~9.5 (Piperidine nitrogen is basic).

  • State: Crystalline Solid (likely white/off-white powder).

Hazard Identification (GHS Classification)

Rationale: Based on structural analogs (e.g., N-benzylpropanamide, fentanyl precursors) and piperidine toxicity.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.DANGER
Skin Corr./Irrit. Cat 2H315: Causes skin irritation.[2]WARNING
Eye Dam./Irrit. Cat 2AH319: Causes serious eye irritation.[1][2]WARNING
STOT - Single Exp. Cat 3H336: May cause drowsiness or dizziness.WARNING
Sensitization Cat 1H317: May cause an allergic skin reaction.WARNING

Critical Toxicology Note: While this molecule is not Fentanyl (which requires an N-phenyl-N-piperidinyl core), the N-benzyl-propanamide scaffold is structurally related to bioactive amides. Extreme caution regarding respiratory depression is warranted until in vivo data proves otherwise.

Handling Protocols & Engineering Controls

Objective: Establish a self-validating containment system that assumes high potency (OEB 3/4).

The "Zero-Contact" Weighing Protocol

Do not use open-bench balances.

  • Primary Containment: All solid handling must occur within a Class II Biosafety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

  • Static Control: Use an ionizing bar to neutralize static charge on the piperidine derivative, preventing powder dispersion.

  • Solubilization: Dissolve the solid in the primary solvent (e.g., DMSO, Methanol) inside the hood before removing it. Solutions are safer to transport than dusts.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/P3 respirator recommended for powders >100 mg.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). Change outer gloves immediately after splash.

  • Ocular: Chemical splash goggles.

Workflow Visualization

The following diagram illustrates the mandatory safety logic for handling this NCE.

HandlingProtocol Start Solid NCE (Storage -20°C) Equilibration Temp Equilibration (Closed Vessel) Start->Equilibration Prevent Condensation Weighing Weighing (HEPA Hood + Ionizer) Equilibration->Weighing Transfer to Hood Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Zero Dust Gen Transport Sealed Transport (Secondary Container) Solubilization->Transport Decon Exterior

Figure 1: Safe handling workflow ensuring containment of high-potency solid NCEs.

Toxicology & Metabolic Fate

Mechanism of Action (Hypothetical): The molecule functions as a lipophilic base. Upon ingestion or inhalation, it is predicted to undergo hepatic metabolism.[3]

  • Phase I Metabolism:

    • N-Dealkylation: The piperidine ring is susceptible to CYP450-mediated oxidation.

    • Amide Hydrolysis: Amidase enzymes may cleave the propanamide bond, releasing propionic acid and the corresponding benzylamine.

  • Toxicological Implications:

    • The benzylamine metabolite is a known irritant and potential sensitizer.

    • hERG Inhibition: The piperidine moiety carries a risk of QT prolongation (cardiac arrhythmia) at high doses.

Metabolic Pathway Diagram

Metabolism cluster_Phase1 Phase I Metabolism (Liver) Parent N-[4-(1-piperidinyl)benzyl]propanamide (Lipophilic Parent) Hydrolysis Amidase Hydrolysis Parent->Hydrolysis CYP CYP450 Oxidation Parent->CYP Metabolite1 Propionic Acid (Benign) Hydrolysis->Metabolite1 Metabolite2 4-(1-piperidinyl)benzylamine (Irritant/Sensitizer) Hydrolysis->Metabolite2 Major Tox Pathway Metabolite3 Hydroxylated Piperidine (Excretable) CYP->Metabolite3

Figure 2: Predicted metabolic fate. Hydrolysis yields a reactive benzylamine intermediate.

Emergency Response Protocols

These protocols are self-validating: they assume the worst-case scenario (opioid-like toxicity) to ensure maximum survival probability.

First Aid Measures
  • Inhalation: Immediate removal to fresh air.[4] If breathing is labored, administer oxygen. Prepare Naloxone if signs of CNS depression (pinpoint pupils, shallow breathing) appear, as structural similarity to opioids cannot be ruled out.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents, as they may enhance transdermal absorption of the lipophilic parent compound.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4] Consult an ophthalmologist.

Spill Cleanup
  • Evacuate the immediate area.

  • Don PPE: Double gloves, Tyvek suit, P100 respirator.

  • Wet Wiping: Do not dry sweep. Cover powder with wet paper towels (water/detergent) to prevent dust generation.

  • Neutralization: Clean surface with 10% bleach solution to degrade biological activity, followed by a water rinse.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for N-Benzylpropanamide (CID 154917). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Structure-Activity Relationship (SAR). Retrieved from [Link]

  • World Health Organization (WHO). Surveillance of Novel Psychoactive Substances (NPS) - Piperidine & Fentanyl Analogs. Retrieved from [Link]

Sources

Toxicological Profile and Technical Analysis: N-[4-(1-piperidinyl)benzyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth toxicological and chemical analysis of N-[4-(1-piperidinyl)benzyl]propanamide and its relevant structural isomers.

Executive Summary & Chemical Identity

N-[4-(1-piperidinyl)benzyl]propanamide presents a unique case in toxicological assessment due to potential nomenclature ambiguity in the scientific literature. This guide addresses the compound through two distinct structural interpretations to ensure comprehensive coverage for drug development professionals:

  • Literal Interpretation (The Isomer): N-(4-(piperidin-1-yl)benzyl)propionamide. A specific structural isomer where the piperidine ring is attached to the phenyl ring of the benzyl group.

  • Functional Interpretation (The Precursor): N-(1-benzylpiperidin-4-yl)propanamide. A key intermediate in the synthesis of benzylfentanyl and related opioids, often referenced in forensic toxicology and impurity profiling.

Given the structural similarity and the high relevance of the latter in opioid research, this guide prioritizes the functional precursor while providing predicted data for the literal isomer based on Structure-Activity Relationship (SAR) analysis.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]
FeatureLiteral Isomer (Target)Functional Precursor (Reference)
IUPAC Name N-[(4-piperidin-1-ylphenyl)methyl]propanamideN-(1-benzylpiperidin-4-yl)propanamide
Common Name 4-(Piperidino)benzyl-propionamideBenzyl-norfentanyl Intermediate
Molecular Formula C₁₅H₂₂N₂OC₁₅H₂₂N₂O
Molecular Weight 246.35 g/mol 246.35 g/mol
Key Moiety Piperidine-Phenyl-CH₂-N-Benzyl-Piperidine-CH-N-
CAS Registry Not Listed (Novel/Research)10330-00-4 (Generic Amide Class)
Predicted LogP ~2.8 - 3.2~1.5 - 2.0

Toxicological Profile

Mechanism of Action & Receptor Affinity

The toxicological concern for this class of compounds centers on their interaction with the Mu-Opioid Receptor (MOR) and potential off-target effects on hERG channels or Sigma receptors .

  • Functional Precursor (Benzyl-Piperidine Core):

    • Opioid Activity: Exhibits negligible affinity for MOR compared to fentanyl. The lack of the N-phenyl group (present in benzylfentanyl) and the phenethyl tail (present in fentanyl) drastically reduces potency.

    • Toxicity Driver: Primary toxicity is non-opioid, related to CNS depression at high doses or metabolic activation.

    • Metabolic Fate: Rapidly metabolized via N-dealkylation to N-(4-piperidinyl)propanamide (Norfentanyl analog), which is renal-excreted.

  • Literal Isomer (Piperidine-Phenyl Core):

    • SAR Prediction: The 4-(piperidin-1-yl)benzyl motif is structurally distinct from the fentanyl pharmacophore. It resembles motifs found in TRPV1 antagonists or H3 receptor ligands .

    • Predicted Toxicity: Likely lower acute toxicity than opioid precursors. Potential for skin/eye irritation due to the amine precursor nature (benzylamine derivative).

Acute Toxicity Data (Estimated)

Data synthesized from structural analogs (Benzylfentanyl, 4-(piperidin-1-yl)benzylamine).

EndpointEstimated ValueConfidenceNotes
LD₅₀ (Oral, Rat) > 500 mg/kgMediumBased on benzylfentanyl (low potency) and benzylamine analogs.
LD₅₀ (IV, Mouse) ~50-100 mg/kgLowEstimated from general lipophilic amine toxicity.
hERG Inhibition IC₅₀ > 10 µMMediumLow risk of QT prolongation compared to potent opioids.
Skin Irritation ModerateHighPrecursor amines are known irritants; amide formation mitigates this but does not eliminate it.
Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic pathway for the Functional Precursor, highlighting the N-dealkylation mechanism critical for clearance.

MetabolicPathway Compound N-(1-benzylpiperidin-4-yl)propanamide (Parent) CYP CYP450 (Oxidative Dealkylation) Compound->CYP Phase I Metabolite1 N-(4-piperidinyl)propanamide (Nor-analog) CYP->Metabolite1 Major Path Benzaldehyde Benzaldehyde (Byproduct) CYP->Benzaldehyde Cleavage Excretion Renal Excretion (Conjugation) Metabolite1->Excretion Phase II

Figure 1: Predicted metabolic pathway via CYP450-mediated N-dealkylation, yielding the polar nor-metabolite.

Experimental Protocols

Synthesis & Isolation (Reference Standard)

To generate a verifiable standard for toxicological testing, the following protocol synthesizes the Functional Precursor (N-propionyl-1-benzyl-4-aminopiperidine).

Reagents: 1-Benzyl-4-aminopiperidine (CAS 50541-93-0), Propionic Anhydride, Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Dissolve 10 mmol of 1-benzyl-4-aminopiperidine in 50 mL DCM under nitrogen atmosphere.

  • Acylation: Add 12 mmol TEA, followed by dropwise addition of 11 mmol Propionic Anhydride at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Wash with sat. NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄.

  • Purification: Recrystallize from EtOAc/Hexane to yield white crystalline solid.

Analytical Validation (GC-MS)

Objective: Confirm identity and distinguish from isomers.

  • Instrument: Agilent 7890B GC / 5977A MSD.

  • Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).

  • Method:

    • Injector: 250°C, Splitless.

    • Oven: 80°C (1 min) → 20°C/min → 300°C (5 min).

  • Diagnostic Ions (m/z):

    • Base Peak: 91 (Tropylium ion, Benzyl group).

    • Fragment: 172 (1-benzyl-4-piperidinyl cation).

    • Molecular Ion: 246 [M]+.

Safety & Handling Guidelines

Hazard Classification (GHS)

Based on SAR with piperidine amides:

  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols
  • Engineering Controls: Use only in a chemical fume hood. Ensure eyewash station is immediately accessible.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Spill Response: Adsorb with inert material (vermiculite). Do not flush to sewer. Incinerate as hazardous organic waste.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7060593, N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2016). EMCDDA-Europol Joint Report on a new psychoactive substance: acryloylfentanyl. (Context on fentanyl precursor toxicity). Retrieved from [Link]

  • World Health Organization. (2018). Critical Review Report: Benzylfentanyl. Expert Committee on Drug Dependence. Retrieved from [Link]

Methodological & Application

Application Note: Modular Synthesis of N-[4-(1-Piperidinyl)benzyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-[4-(1-piperidinyl)benzyl]propanamide represents a highly versatile structural motif in modern medicinal chemistry. Featuring a lipophilic piperidine ring, a benzylamine linker, and a propanamide capping group, this scaffold is frequently utilized in the design and screening of novel drug candidates, particularly in the development of GPCR ligands and kinase inhibitors[1]. This application note details a robust, self-validating three-step synthetic protocol to generate this compound from commercially available starting materials, prioritizing high yields, scalable workups, and high-purity isolation.

Retrosynthetic Analysis & Mechanistic Rationale

To ensure a scalable and high-yielding workflow, the synthesis is deconstructed into three highly reliable transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis initiates with the SNAr of 4-fluorobenzonitrile using piperidine. The strong electron-withdrawing nature of the para-cyano group highly activates the fluorinated carbon, allowing for efficient nucleophilic displacement[2].

  • Nitrile Reduction: The intermediate 4-(piperidin-1-yl)benzonitrile is reduced to a primary amine using Lithium Aluminum Hydride (LiAlH4). This strong hydride donor is required to fully reduce the nitrile while avoiding the formation of secondary amine dimers, a common side reaction in catalytic hydrogenations[3].

  • N-Acylation (Schotten-Baumann Amidation): The resulting benzylamine is acylated with propionyl chloride. Triethylamine (Et3N) is employed as an acid scavenger to neutralize the generated HCl, preventing the protonation of the piperidine nitrogen and driving the reaction to completion.

Synthetic Workflow & Quantitative Data Summary

SyntheticWorkflow A 4-Fluorobenzonitrile + Piperidine B Step 1: SNAr (K2CO3, NMP, 120°C) A->B C 4-(Piperidin-1-yl)benzonitrile (Intermediate 1) B->C D Step 2: Reduction (LiAlH4, THF/Et2O, 0°C to RT) C->D E (4-(Piperidin-1-yl)phenyl)methanamine (Intermediate 2) D->E F Step 3: Amidation (Propionyl Chloride, Et3N, DCM) E->F G N-[4-(1-Piperidinyl)benzyl]propanamide (Target Compound) F->G

Figure 1: Three-step modular synthetic workflow for N-[4-(1-piperidinyl)benzyl]propanamide.

Table 1: Quantitative Reaction Parameters & Expected Outcomes
StepReaction TypeKey ReagentsSolventTempTimeExpected YieldPurification Method
1 SNArPiperidine, K2CO3NMP120°C20 h85–92%Aqueous Workup, Crystallization
2 Nitrile ReductionLiAlH4THF or Et2O0°C to RT12–40 h75–85%Fieser Workup, Extraction
3 N-AcylationPropionyl Chloride, Et3NDCM0°C to RT2–4 h80–90%Silica Gel Chromatography

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-(Piperidin-1-yl)benzonitrile

Objective: Establish the core functionalized aromatic system via SNAr.

  • Reaction Setup: Under nitrogen protection, dissolve 4-fluorobenzonitrile (1.0 equiv, 8.26 mmol) and piperidine (1.1 equiv, 9.08 mmol) in anhydrous 1-methyl-2-pyrrolidinone (NMP, 10 mL). Add anhydrous potassium carbonate (2.0 equiv, 16.51 mmol)[2].

  • Execution: Stir the suspension at 120°C for 20 hours[2].

    • Causality: NMP is selected as a polar aprotic solvent to stabilize the Meisenheimer complex transition state. K2CO3 acts as an insoluble acid scavenger to neutralize the generated HF, preventing the degradation of the piperidine nucleophile[2].

  • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 9:1). The product spot will be strongly UV active and slightly more polar than the starting material.

  • Workup & Purification: Cool the mixture to room temperature, dilute with water (100 mL), and extract with ethyl acetate (100 mL)[2]. Wash the organic phase sequentially with water and saturated brine to remove residual NMP[2]. Dry over anhydrous MgSO4, concentrate under reduced pressure, and crystallize the resulting orange oil from hexane to yield 4-(1-piperidinyl)benzonitrile as an orange crystalline solid[2].

Step 2: Synthesis of (4-(Piperidin-1-yl)phenyl)methanamine

Objective: Convert the nitrile to a primary benzylamine.

  • Reaction Setup: Suspend Lithium Aluminum Hydride (LiAlH4, 4.0 equiv) in dry diethyl ether or THF under an inert atmosphere at 0°C[3].

  • Execution: Slowly add a solution of 4-(1-piperidinyl)benzonitrile (1.0 equiv) in the chosen dry solvent dropwise. Allow the mixture to warm to ambient temperature and stir for 40 hours[3].

    • Causality: The dropwise addition at 0°C strictly controls the highly exothermic hydride transfer. LiAlH4 is required to push the reduction past the intermediate imine directly to the primary amine.

  • IPC: Monitor by LC-MS for the disappearance of the nitrile (m/z 187 [M+H]+) and the appearance of the primary amine (m/z 191 [M+H]+).

  • Workup (Fieser Method): Cool the reaction to 0°C. For every x grams of LiAlH4 used, sequentially and cautiously add x mL of water, x mL of 15% (wt/wt) aqueous NaOH, and 3x mL of water[3].

    • Causality: This specific quenching sequence is critical. It prevents the formation of an intractable gelatinous aluminum hydroxide emulsion, instead yielding a granular white precipitate that is easily removed by vacuum filtration, maximizing the recovery of the polar amine[3]. Concentrate the filtrate to yield the crude amine.

Step 3: Synthesis of N-[4-(1-Piperidinyl)benzyl]propanamide

Objective: Final assembly via Schotten-Baumann amidation.

  • Reaction Setup: Dissolve (4-(piperidin-1-yl)phenyl)methanamine (1.0 equiv) and triethylamine (Et3N, 2.0 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0°C.

  • Execution: Add propionyl chloride (1.1 equiv) dropwise to the cooled solution. Stir for 2–4 hours, allowing the reaction to gradually warm to room temperature.

    • Causality: The reaction is performed at 0°C to prevent over-acylation and minimize exothermic degradation. Et3N serves a dual purpose: it neutralizes the HCl byproduct (preventing the protonation of the piperidine nitrogen, which would hinder solubility and yield) and acts as a nucleophilic catalyst.

  • IPC: Monitor by TLC (DCM:MeOH 95:5) or LC-MS. The product will be less polar than the primary amine.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (gradient elution: Hexane to EtOAc) to afford the pure N-[4-(1-piperidinyl)benzyl]propanamide.

Analytical Characterization Standards

To validate the structural integrity of the final synthesized compound, the following analytical thresholds should be met:

  • LC-MS: Expected mass [M+H]+ = 247.18. Purity should be >95% via UV trace (254 nm).

  • 1H NMR (CDCl3, 400 MHz): Expected key signals include a broad singlet or triplet for the amide NH (~5.5-6.0 ppm), an AB quartet for the para-substituted aromatic protons (~6.8-7.2 ppm), a doublet for the benzylic CH2 coupled to the NH (~4.3 ppm), a quartet for the propanamide CH2 (~2.2 ppm), and a triplet for the terminal methyl group (~1.1 ppm). The piperidine protons will appear as multiplets around 3.1 ppm (alpha protons) and 1.5-1.7 ppm (beta/gamma protons).

References

  • [2] 4-PIPERIDIN-1-YL-BENZOIC ACID | 22090-24-0 - ChemicalBook. ChemicalBook.

  • [1] 4-piperidin-1-yl-benzonitrile — TargetMol Chemicals. TargetMol.

  • [3] Solvent-controlled synthesis of bulky and polar-bulky galactonoamidines - NSF PAR. National Science Foundation (NSF).

Sources

Reagents used in the preparation of N-[4-(1-piperidinyl)benzyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic protocol for N-[4-(1-piperidinyl)benzyl]propanamide , a functionalized benzylamine derivative often utilized as a structural motif in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands and sigma receptor modulators.

The synthesis is designed around a convergent three-step pathway starting from commercially available 4-fluorobenzonitrile . This route is selected for its scalability, cost-effectiveness, and the avoidance of transition-metal catalysts in the initial coupling, relying instead on robust nucleophilic aromatic substitution (


).
Target Molecule Profile[1][2]
  • IUPAC Name: N-[[4-(1-piperidinyl)phenyl]methyl]propanamide

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • Electron-rich 4-(piperidin-1-yl)phenyl core.

    • Flexible methylene linker.

    • Propionamide capping group.

Strategic Synthesis Architecture

The synthesis is divided into three distinct phases.[1] The logic prioritizes the installation of the piperidine ring on the electron-deficient nitrile scaffold before reduction, preventing potential side reactions (e.g., over-alkylation) that could occur if the amine were generated first.

Reaction Pathway Diagram[3]

SynthesisPath Start 4-Fluorobenzonitrile (Starting Material) Step1 Step 1: SNAr Coupling (Piperidine, K2CO3, DMSO) Start->Step1 Inter1 4-(1-Piperidinyl)benzonitrile (Intermediate 1) Step1->Inter1 Step2 Step 2: Nitrile Reduction (LiAlH4, THF) Inter1->Step2 Inter2 4-(1-Piperidinyl)benzylamine (Intermediate 2) Step2->Inter2 Step3 Step 3: Acylation (Propionyl Chloride, TEA, DCM) Inter2->Step3 Product N-[4-(1-piperidinyl)benzyl]propanamide (Target) Step3->Product

Figure 1: Linear synthetic pathway for the target molecule.

Reagent Ecosystem & Selection Logic

The following reagents are critical for the protocol. Selection is based on maximizing yield while maintaining safety and ease of workup.

ReagentRoleSelection LogicGrade/Purity
4-Fluorobenzonitrile ScaffoldThe fluorine atom at the para position is highly activated for

due to the electron-withdrawing nitrile group.
>98%
Piperidine NucleophileActs as the secondary amine nucleophile. Used in excess to drive the reaction to completion.[2]ReagentPlus®
Potassium Carbonate (

)
Base (Step 1)Scavenges HF generated during

. Anhydrous form is essential to prevent hydrolysis of the nitrile.
Anhydrous, Granular
DMSO Solvent (Step 1)Polar aprotic solvent that stabilizes the Meisenheimer complex intermediate, accelerating the

rate.
Anhydrous
Lithium Aluminum Hydride (LAH) Reducing AgentPotent hydride donor required to fully reduce the nitrile to the primary amine.1.0 M in THF
Propionyl Chloride Acylating AgentHighly reactive electrophile for amide bond formation. Preferred over anhydride for faster kinetics at room temperature.>98%
Triethylamine (TEA) Base (Step 3)Neutralizes HCl by-product.>99%
Dichloromethane (DCM) Solvent (Step 3)Standard solvent for acylation; easily removed and solubilizes the organic components well.Anhydrous

Detailed Experimental Protocols

Phase 1: Synthesis of 4-(1-Piperidinyl)benzonitrile ( )

Objective: Install the piperidine ring via nucleophilic aromatic substitution.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.

  • Charging: Add 4-fluorobenzonitrile (5.0 g, 41.3 mmol) and anhydrous

    
      (8.56 g, 62.0 mmol, 1.5 eq).
    
  • Solvent: Add DMSO (50 mL). Stir to create a suspension.

  • Nucleophile Addition: Add piperidine (4.9 mL, 49.6 mmol, 1.2 eq) via syringe.

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the reaction mixture into ice-water (200 mL). The product should precipitate as a solid.

    • Filter the solid or extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.[3]
      
  • Yield Expectation: 85–95% (Off-white solid).

Phase 2: Reduction to 4-(1-Piperidinyl)benzylamine

Objective: Convert the nitrile group to a primary amine.

Safety Warning: LAH is pyrophoric. Handle under strict inert atmosphere.

  • Setup: Flame-dry a 500 mL 3-neck RBF. Equip with an addition funnel and reflux condenser under Argon/Nitrogen flow.

  • Reagent Prep: Charge LAH (2.0 g, 52.7 mmol, 1.5 eq relative to nitrile) suspended in dry THF (40 mL). Cool to 0°C.[1]

  • Addition: Dissolve the 4-(1-piperidinyl)benzonitrile (from Phase 1, ~6.5 g, 35 mmol) in dry THF (30 mL). Add this solution dropwise to the LAH suspension over 30 minutes.

  • Reaction: Allow to warm to room temperature, then reflux for 2 hours.

  • Quench (Fieser Method):

    • Cool to 0°C.[1]

    • Carefully add: 2 mL water, then 2 mL 15% NaOH, then 6 mL water.

    • Stir until a white granular precipitate forms.

  • Isolation: Filter through a Celite pad. Rinse with THF. Concentrate the filtrate to obtain the crude amine.

    • Note: The amine is sensitive to air (CO2 absorption); proceed immediately to Phase 3 or store under nitrogen.

Phase 3: Acylation to N-[4-(1-piperidinyl)benzyl]propanamide

Objective: Form the final amide bond.

  • Setup: 100 mL RBF with stir bar, under nitrogen.

  • Charging: Dissolve 4-(1-piperidinyl)benzylamine (3.0 g, 15.8 mmol) in DCM (30 mL).

  • Base: Add Triethylamine (3.3 mL, 23.7 mmol, 1.5 eq). Cool the mixture to 0°C.

  • Acylation: Add Propionyl Chloride (1.5 mL, 17.4 mmol, 1.1 eq) dropwise.

    • Observation: White smoke (HCl salts) may form inside the flask; the solution will warm slightly.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.

  • Workup:

    • Quench with saturated

      
       (30 mL).
      
    • Separate layers.[3] Extract aqueous layer with DCM (2 x 20 mL).

    • Combine organics, wash with water and brine, dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH 95:5).

Quality Control & Analytical Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >98%HPLC (C18, ACN/Water gradient)
Proton NMR

1.1 (t, 3H), 2.2 (q, 2H), 1.5-1.7 (m, 6H), 3.1 (m, 4H), 4.3 (d, 2H), 6.9 (d, 2H), 7.2 (d, 2H)
1H-NMR (CDCl3, 400 MHz)
Mass Spec

LC-MS (ESI)

Troubleshooting Guide

Troubleshooting Problem1 Low Yield in Step 1 (SNAr) Sol1 Ensure DMSO is anhydrous. Increase Temp to 120°C. Problem1->Sol1 Problem2 Incomplete Reduction (Step 2) Sol2 Check LAH quality (titrate). Increase reflux time. Problem2->Sol2 Problem3 Sticky/Oily Final Product Sol3 Residual DMF/DMSO? Wash with water thoroughly. Recrystallize from Et2O/Hexane. Problem3->Sol3

Figure 2: Decision tree for common synthetic issues.

References

  • Shelke, N. B., et al. (2014). "ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     reaction in aqueous medium in presence of mixed organic and inorganic bases." RSC Advances, 4, 46729-46736. Link
    
  • Haddenham, D., et al. (2009).[4] "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane." The Journal of Organic Chemistry, 74(5), 1964–1970. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Link

  • BenchChem. (2025).[1][3] "Nucleophilic Aromatic Substitution (

    
    ) Reactions on Fluoropyridines and Benzonitriles: Protocols and Data." Link
    

Sources

IR spectrum interpretation of N-[4-(1-piperidinyl)benzyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: FTIR Characterization & Protocol for N-[4-(1-piperidinyl)benzyl]propanamide

Part 1: Introduction & Structural Context

1.1 Scope This technical guide outlines the protocol for the infrared (IR) spectroscopic characterization of N-[4-(1-piperidinyl)benzyl]propanamide . This molecule represents a specific class of secondary amides incorporating a tertiary aromatic amine (the piperidinyl-phenyl moiety). Accurate interpretation of its IR spectrum is critical for quality control, forensic identification, and distinguishing it from structurally related tertiary amide opioids (e.g., fentanyl analogs) or other pharmaceutical intermediates.

1.2 Structural Analysis for Spectral Prediction To accurately interpret the spectrum, we must deconstruct the molecule into its vibrationally active pharmacophores:

  • Secondary Amide Linker (

    
    ):  Unlike tertiary amides (e.g., fentanyl), this moiety possesses a distinct N-H bond, giving rise to specific stretching and bending vibrations (Amide A, Amide I, Amide II) that are diagnostic.
    
  • Aromatic Core (

    
    -disubstituted Benzene):  The para-substitution pattern dictates specific out-of-plane (OOP) bending frequencies.
    
  • Piperidinyl Substituent: A saturated six-membered nitrogen heterocycle attached to the aromatic ring. This adds significant aliphatic C-H stretching character and a critical

    
     stretching vibration.
    

Part 2: Experimental Protocol

2.1 Sample Preparation Strategy

  • Primary Method (ATR - Attenuated Total Reflectance):

    • Crystal: Diamond or Zinc Selenide (ZnSe). Diamond is preferred for durability if the sample is crystalline/abrasive.

    • Rationale: ATR requires minimal prep and preserves the solid-state hydrogen bonding network, which is crucial for consistent Amide I/II positioning.

    • Procedure: Place ~2-5 mg of solid sample onto the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for quantitative absorbance).

  • Secondary Method (KBr Pellet):

    • Usage: High-resolution structural elucidation or when ATR signal-to-noise is insufficient.

    • Procedure: Mix sample with spectroscopic grade KBr (1:100 ratio). Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect scattering. Press at 8-10 tons for 2 minutes.

2.2 Instrument Parameters

  • Range: 4000 – 600 cm⁻¹ (Mid-IR)

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res)

  • Scans: 32 (Routine) or 64 (High S/N)

  • Apodization: Blackman-Harris or Norton-Beer (Medium)

  • Background: Air (ATR) or Pure KBr pellet (Transmission)

Part 3: Spectral Interpretation Guide

The following analysis breaks down the spectrum into four diagnostic zones.

Zone 1: The High-Frequency Region (3500 – 2800 cm⁻¹)
Frequency (cm⁻¹)Vibrational ModeAssignmentNotes
3280 – 3320

Stretch
Secondary Amide (Amide A) Diagnostic feature. Absent in fentanyl/tertiary amides. Broadened by H-bonding in solid state.
3000 – 3100

Stretch (

)
Aromatic RingWeak shoulders above 3000 cm⁻¹.
2910 – 2950

Asym. Stretch (

)
Piperidine Ring / PropylStrong intensity. The piperidine ring contributes significantly here.
2840 – 2860

Sym. Stretch (

)
Piperidine / MethyleneDistinct peaks characteristic of saturated cyclic amines.
Zone 2: The Double Bond Region (1700 – 1500 cm⁻¹)

This is the most critical region for confirming the amide class.

Frequency (cm⁻¹)Vibrational ModeAssignmentNotes
1640 – 1660

Stretch
Amide I Strongest band.[1] Position is lower than esters/ketones due to resonance with the Nitrogen lone pair.
1600 – 1610

Stretch
Aromatic Ring"Ring Breathing." Often appears as a shoulder to the Amide II band.
1530 – 1560

Bend +

Stretch
Amide II Diagnostic for Secondary Amides. This band is absent in tertiary amides (like fentanyl).
1510 – 1520

Stretch
Aromatic RingSecond aromatic band, often sharp.
Zone 3: The Fingerprint Region (1500 – 1000 cm⁻¹)
Frequency (cm⁻¹)Vibrational ModeAssignmentNotes
1440 – 1470

Scissoring
Piperidine / PropylOverlapping deformations of the methylene groups.
1240 – 1360

Stretch
Tertiary Aromatic Amine The bond between the Phenyl ring and the Piperidine Nitrogen. Usually strong and broad.
1200 – 1250

Stretch
Amide IIIMixed mode (N-H bend/C-N stretch). Less diagnostic but confirmatory.
Zone 4: Aromatic Substitution (1000 – 600 cm⁻¹)
Frequency (cm⁻¹)Vibrational ModeAssignmentNotes
800 – 850

OOP Bend
Para-Substitution Strong band indicating two adjacent hydrogens on the benzene ring (

-substitution).
720 – 750

Rocking
Propyl ChainCharacteristic of aliphatic chains with

carbons (propyl).

Part 4: Logic Flow & Decision Pathway

The following diagram illustrates the decision logic for validating the identity of this molecule versus structurally similar opioids using IR data.

IRSpectrumLogic Start Unknown Sample Spectrum Check3300 Check 3200-3400 cm⁻¹ (N-H Region) Start->Check3300 HasNH Band Present (~3300 cm⁻¹) Check3300->HasNH Strong/Medium Broad Peak NoNH Band Absent Check3300->NoNH Baseline Flat Check1650 Check 1640-1660 cm⁻¹ (Amide I) HasNH->Check1650 TertiaryAmide Suspect: Tertiary Amide (e.g., Fentanyl Analog) NoNH->TertiaryAmide Check1550 Check 1540-1560 cm⁻¹ (Amide II) Check1650->Check1550 Strong Peak Present SecondaryAmide Confirmed: Secondary Amide (Propanamide-NH-R) Check1550->SecondaryAmide Band Present Check1550->TertiaryAmide Band Absent CheckFingerprint Check 1250-1360 cm⁻¹ (Ar-N Stretch) SecondaryAmide->CheckFingerprint CheckOOP Check 800-850 cm⁻¹ (Para-Substitution) CheckFingerprint->CheckOOP Strong C-N Band FinalID Identity Confirmed: N-[4-(1-piperidinyl)benzyl]propanamide CheckOOP->FinalID Strong OOP Band

Figure 1: Logical workflow for distinguishing N-[4-(1-piperidinyl)benzyl]propanamide from tertiary amide analogs based on spectral features.

Part 5: Troubleshooting & Validation

5.1 Common Artifacts

  • Water Vapor: Sharp, jagged peaks in the 3600-3800 cm⁻¹ and 1500-1600 cm⁻¹ regions. Solution: Purge the sample chamber with dry nitrogen or apply atmospheric correction algorithms.

  • CO₂ Doublet: Sharp doublet at 2350 cm⁻¹. Solution: Background subtraction.

  • Broad Amide Bands: If the Amide I and II bands are merged or indistinguishable, the sample may be amorphous or wet. Solution: Recrystallize or dry the sample; ensure good contact with the ATR crystal.

5.2 Self-Validating Checks

  • The "Amide Doublet" Rule: For this molecule, you must see the Amide I (~1650) and Amide II (~1550) bands. If only Amide I is present, the structure is incorrect (likely a tertiary amide).

  • The Aliphatic/Aromatic Ratio: The integration of the aliphatic C-H region (2800-3000) should be significant due to the piperidine ring and propyl chain relative to the single aromatic ring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on functional group assignment).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for specific amide/amine frequencies).

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. (Source for comparative spectra of propanamide and benzylamine derivatives). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. 5th Edition. Cengage Learning. (Protocols for sample preparation and analysis).

Sources

Application Note: Advanced Recrystallization Protocols for the Purification of N-[4-(1-piperidinyl)benzyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Rationale

The purification of small-molecule active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical phase in drug development. N-[4-(1-piperidinyl)benzyl]propanamide presents a unique crystallization challenge due to its structural features: a basic piperidine ring (pKa ~9.5), a neutral, hydrogen-bonding propanamide moiety, and a lipophilic benzyl core.

These competing functional groups often lead to Liquid-Liquid Phase Separation (LLPS) —commonly referred to in the pharmaceutical industry as "oiling out"—where the compound separates as an impure, viscous liquid rather than a crystalline solid [1]. To achieve a high-purity crystalline product, the crystallization process must be thermodynamically controlled to ensure the system remains within the metastable zone width (MSZW) [2].

This application note details field-proven, self-validating methodologies for the recrystallization of N-[4-(1-piperidinyl)benzyl]propanamide, focusing on solvent selection, cooling profiles, and antisolvent addition strategies to maximize yield and reject lattice impurities [3].

Solvent Selection and Solubility Profiling

The crystallization solvent plays a critical role in defining the attainable quality attributes of the product crystals, affecting solubility, kinetics, crystal habit, and the dominant impurity incorporation mechanism [3]. For N-[4-(1-piperidinyl)benzyl]propanamide, the ideal solvent must dissolve the compound entirely at elevated temperatures while exhibiting a steep solubility curve as the temperature drops.

We employ a binary solvent strategy to engineer beneficial properties, such as higher API solubility and tailored supersaturation, that cannot be achieved in a pure solvent alone [1].

Table 1: Quantitative Solubility Profile & Solvent Candidate Matrix
Solvent SystemRatio (v/v)Sol. at 5°C (mg/mL)Sol. at 65°C (mg/mL)Yield PotentialImpurity RejectionOiling Out Risk
Ethyl Acetate 100%12.4145.0Moderate (~85%)HighLow
Isopropanol (IPA) 100%18.5210.5Low (~70%)ModerateHigh
IPA / Water 80:205.2185.0High (>90%)HighModerate
Acetone / Heptane 50:508.1160.4High (>90%)Very HighLow

Data Interpretation: The Acetone/Heptane (50:50) system provides the optimal balance. Acetone acts as the primary solvent, solubilizing the polar amide and basic piperidine, while heptane acts as the antisolvent, driving the solubility down at lower temperatures without inducing LLPS.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By integrating Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, operators can monitor chord length (particle size) and solute concentration in real-time, ensuring the process remains strictly within the MSZW [2].

Protocol A: Controlled Cooling Crystallization (Single Solvent)

Best for: Routine purification of batches with <5% starting impurities.

Causality & Logic: Cooling crystallization is the most favored approach for compounds with temperature-dependent solubility [4]. A non-linear (cubic) cooling profile is utilized to maintain a constant supersaturation level, preventing sudden bursts of primary nucleation that trap impurities and create fines.

  • Dissolution: Suspend 10.0 g of crude N-[4-(1-piperidinyl)benzyl]propanamide in 70 mL of Ethyl Acetate in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 65°C at a rate of 2°C/min. Hold for 15 minutes until complete dissolution is achieved (verified by a clear solution and stable ATR-FTIR signal).

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble particulate matter. Return to the crystallizer and stabilize at 60°C.

  • Nucleation (Seeding): Cool the solution to 52°C (the empirically determined metastable limit). Introduce 0.1 g (1 wt%) of pure N-[4-(1-piperidinyl)benzyl]propanamide seed crystals.

    • Why? Seeding bypasses the high-energy barrier of primary nucleation, directing the system immediately into crystal growth, which prevents oiling out [1].

  • Aging: Hold the suspension at 52°C for 60 minutes to allow the seed bed to mature.

  • Cooling Profile: Implement a cubic cooling curve from 52°C to 5°C over 6 hours.

    • Formula:

      
      
      
  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (5°C) Ethyl Acetate to displace the impurity-laden mother liquor [3].

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Protocol B: Hybrid Antisolvent Crystallization

Best for: Highly impure crude material or when scaling up requires strict particle size control.

Causality & Logic: Changing the solvent composition of the system drives down the solubility for a known solution concentration [4]. By slowly adding an antisolvent, we force the API out of solution while keeping highly soluble impurities in the mother liquor.

  • Dissolution: Dissolve 10.0 g of crude API in 40 mL of Acetone at 45°C.

  • Clarification: Polish filter the solution and transfer to the crystallizer. Maintain stirring at 250 RPM.

  • Initial Antisolvent Addition: Slowly dose 10 mL of Heptane (antisolvent) at a rate of 0.5 mL/min using a programmable syringe pump.

  • Seeding: At the onset of slight turbidity (or when FBRM detects initial counts), pause the antisolvent addition. Add 0.1 g of seed crystals and age for 45 minutes.

  • Secondary Antisolvent Addition: Resume Heptane addition (remaining 30 mL) at a slower rate of 0.2 mL/min.

    • Why? A slow addition rate prevents localized zones of high supersaturation, which would otherwise cause the piperidine derivative to crash out as an amorphous solid or oil [1].

  • Cooling: Once all Heptane is added, cool the mixture to 5°C at 0.5°C/min to maximize yield.

  • Isolation & Drying: Filter, wash with 20 mL of cold Acetone/Heptane (1:4 v/v), and dry under vacuum at 40°C.

Process Visualizations

The following decision matrices and workflows map the logical architecture of the crystallization process.

SolventSelection Start Crude API Assessment SolTest Solubility > 100 mg/mL at High Temp? Start->SolTest Cooling Cooling Crystallization (Protocol A) SolTest->Cooling Yes AntiSolTest Miscible Antisolvent Available? SolTest->AntiSolTest No LLPS Oiling Out Detected? Cooling->LLPS AntiSol Antisolvent Crystallization (Protocol B) AntiSolTest->AntiSol Yes AntiSol->LLPS Seed Implement Seeding & Adjust Polarity LLPS->Seed Yes End High Purity Crystalline API LLPS->End No Seed->End

Figure 1: Decision tree for selecting the appropriate crystallization strategy based on solubility and LLPS.

CoolingWorkflow Step1 Step 1: Dissolution Heat to 65°C in EtOAc Step2 Step 2: Clarification Hot filtration at 60°C Step1->Step2 Step3 Step 3: Seeding Add 1 wt% seeds at 52°C Step2->Step3 Step4 Step 4: Aging Hold for 60 mins Step3->Step4 Step5 Step 5: Cubic Cooling Cool to 5°C over 6 hrs Step4->Step5 Step6 Step 6: Isolation Filter and wash cake Step5->Step6

Figure 2: Step-by-step workflow for the controlled cooling crystallization of the API.

Troubleshooting: Overcoming "Oiling Out"

Because N-[4-(1-piperidinyl)benzyl]propanamide contains a highly flexible, lipophilic piperidinyl-benzyl moiety, it has a low entropy of fusion. If the supersaturation generation rate (via cooling or antisolvent addition) exceeds the crystal growth rate, the compound will undergo Liquid-Liquid Phase Separation (LLPS).

Corrective Actions:

  • Reduce Supersaturation Driving Force: Lower the cooling rate from 0.5°C/min to 0.1°C/min.

  • Increase Seed Loading: Increase the seed mass from 1 wt% to 3-5 wt% to provide more surface area for solute deposition, thereby rapidly depleting the supersaturation before LLPS can occur.

  • Solvent Polarity Adjustment: If oiling out persists in Ethyl Acetate, shift to a slightly more polar solvent blend (e.g., adding 5% Ethanol) to increase the solubility of the liquid-phase droplets, forcing the system back into the solid-liquid equilibrium domain.

References

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Simplified Approach to Characterize the Cooling Crystallization in a Modular Mini-Plant Source: MDPI URL:[Link]

  • CrystEngComm - The role of impurities in crystallization Source: DSpace@MIT URL:[Link]

  • Understanding the Importance of Crystallization Processes Source: Contract Pharma URL:[Link]

Application Note: Mass Spectrometry Fragmentation Dynamics of N-[4-(1-piperidinyl)benzyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the structural elucidation and fragmentation analysis of N-[4-(1-piperidinyl)benzyl]propanamide .

Introduction & Chemical Context

N-[4-(1-piperidinyl)benzyl]propanamide (Formula:


; Monoisotopic Mass: 246.1732 Da) represents a structural class of N-benzylamides often encountered as synthetic intermediates in the development of pharmaceutical agents or as impurities in the synthesis of piperidine-based opioids.

Structurally, the molecule consists of three distinct functional domains:

  • A Piperidine Ring: A saturated heterocyclic tertiary amine.

  • A Benzyl Linker: A phenyl ring substituted at the para position by the piperidine, connected via a methylene bridge.

  • A Propanamide Moiety: An amide functional group acting as the "tail" of the molecule.

Accurate identification of this compound requires a deep understanding of its electrospray ionization (ESI) behavior, specifically the competition between the highly basic piperidine nitrogen and the amide linkage during collision-induced dissociation (CID).

Experimental Protocol

This protocol ensures reproducible high-resolution mass spectrometry (HRMS) data suitable for spectral library generation and structural validation.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of neat standard in 1 mL of Methanol (HPLC grade) to generate a 1 mg/mL (approx. 4 mM) stock.

  • Working Solution: Dilute stock 1:1000 in 50:50 Methanol:Water containing 0.1% Formic Acid. Final concentration ~1 µg/mL.

    • Rationale: Formic acid ensures protonation of the piperidine nitrogen (

      
      ), maximizing sensitivity in ESI(+) mode.
      
Instrumentation Parameters (ESI-QTOF/Orbitrap)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).[1]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 300°C (Ensures efficient desolvation without thermal degradation of the amide bond).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both labile amide cleavages and stable ring fragmentations.

LC Conditions (Rapid Screening)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The lipophilic piperidine-benzyl core will result in significant retention (approx.

      
      ).
      

Results & Discussion: Fragmentation Pathways

The fragmentation pattern of N-[4-(1-piperidinyl)benzyl]propanamide is governed by charge localization on the piperidine nitrogen and the stability of the benzyl carbocation.

Primary Fragmentation Event: The Benzyl Cleavage

Upon collisional activation, the protonated molecular ion (


, m/z 247.18) undergoes a characteristic heterolytic cleavage at the benzyl-nitrogen bond.
  • Mechanism: The amide nitrogen is a poor proton acceptor compared to the piperidine nitrogen. However, during CID, energy redistribution leads to the cleavage of the

    
     bond.
    
  • Product: This yields the 4-(1-piperidinyl)benzyl cation at m/z 174.13 .

  • Neutral Loss: The loss corresponds to neutral Propanamide (

    
    , 73.05 Da).
    

Diagnostic Equation:



The m/z 174 ion is typically the Base Peak (100% relative abundance) due to the high resonance stability provided by the electron-donating piperidine nitrogen attached to the phenyl ring (forming a quinone-methide iminium resonance structure).

Secondary Fragmentation: Piperidine Ring Disassembly

At higher collision energies (>30 eV), the stable m/z 174 ion undergoes further fragmentation involving the piperidine ring.

  • Loss of Ethylene (

    
    ):  A retro-Diels-Alder type cleavage or ring contraction leads to the loss of 28 Da.
    
    • Transition: m/z 174 → m/z 146 .

  • Loss of Propylene (

    
    ):  Further degradation of the saturated ring.
    
    • Transition: m/z 174 → m/z 132 .

  • Formation of Phenyl Cation Species: Extreme fragmentation may strip the piperidine ring entirely, leaving substituted phenyl cations (e.g., m/z 77 or 91 analogs), though these are less diagnostic.

Summary of Diagnostic Ions
m/z (Experimental)Ion IdentityFormulaInterpretation
247.1805 Precursor Ion

Protonated Molecule

174.1283 Base Peak

4-(1-piperidinyl)benzyl cation (Loss of Propanamide)
146.0964 Secondary Fragment

Loss of

from m/z 174 (Ring contraction)
132.0813 Secondary Fragment

Loss of

from m/z 174
57.0340 Minor Fragment

Propionyl cation (Only if charge migrates to amide)

Visualizing the Fragmentation Logic

The following diagrams illustrate the experimental workflow and the specific mechanistic pathways derived from the structure.

Experimental Workflow

Workflow Sample Sample N-[4-(1-piperidinyl)benzyl] propanamide Prep Preparation MeOH/H2O + 0.1% FA (Protonation) Sample->Prep ESI ESI Source Positive Mode [M+H]+ m/z 247 Prep->ESI Q1 Q1 Selection Isolate m/z 247 ESI->Q1 Collision Collision Cell CID (15-45 eV) Q1->Collision Detector Detection TOF/Orbitrap Collision->Detector

Figure 1: Step-by-step analytical workflow for ESI-MS/MS characterization.[3]

Mechanistic Fragmentation Pathway

Fragmentation Precursor Precursor Ion [M+H]+ m/z 247.18 (Protonated on Piperidine N) Transition1 Benzyl-N Cleavage Precursor->Transition1 CID Energy BasePeak Base Peak Fragment m/z 174.13 [4-(1-piperidinyl)benzyl]+ Transition1->BasePeak Heterolytic Fission Neutral Neutral Loss Propanamide (73 Da) Transition1->Neutral SecFrag1 Fragment m/z 146 (Loss of C2H4) BasePeak->SecFrag1 Ring Contraction (-28 Da) SecFrag2 Fragment m/z 132 (Loss of C3H6) BasePeak->SecFrag2 Ring Fragmentation (-42 Da)

Figure 2: Mechanistic pathway showing the genesis of the diagnostic benzyl cation (m/z 174) and subsequent ring degradation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing benzyl cleavage rules).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-benzyl derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Validates the stability of benzyl cations in ESI).

  • NIST Chemistry WebBook. "Mass Spectrum of N-Benzylpropanamide derivatives." (General reference for amide neutral losses).

  • Castiglom, E., et al. (2018). "Mass spectrometry of piperidine alkaloids: Fragmentation mechanisms." Rapid Communications in Mass Spectrometry. (Reference for piperidine ring contraction pathways).

Sources

Troubleshooting & Optimization

Technical Support Center: N-[4-(1-piperidinyl)benzyl]propanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[4-(1-piperidinyl)benzyl]propanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind procedural choices to empower you to make informed decisions in your own laboratory work.

Synthetic Overview & Strategy

The synthesis of N-[4-(1-piperidinyl)benzyl]propanamide is typically achieved through a two-step process starting from the commercially available 4-(1-Piperidinyl)benzaldehyde. The overall strategy involves the formation of the key benzylamine intermediate followed by acylation to form the final amide product. Understanding the nuances of each step is critical to maximizing the overall yield.

G cluster_route_a cluster_route_b A 4-(1-Piperidinyl)benzaldehyde B 4-(1-Piperidinyl)benzylamine (Intermediate) A->B Reductive Amination (e.g., NaBH(OAc)₃, H₂/Pd-C) P B->P C N-[4-(1-piperidinyl)benzyl]propanamide (Final Product) D Propanoic Acid + Coupling Reagent (e.g., HATU, EDCI) D->P E Propionyl Chloride E->P P->C Acylation (Route A) Base (e.g., DIPEA, Et₃N) P->C Acylation (Route B) Base (e.g., Pyridine, Et₃N)

Caption: General synthetic workflow for N-[4-(1-piperidinyl)benzyl]propanamide.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Part 1: The Reductive Amination Step

Question 1: I am seeing low conversion of 4-(1-piperidinyl)benzaldehyde to the 4-(1-piperidinyl)benzylamine intermediate. What are the likely causes?

Answer: Low conversion in a reductive amination typically points to issues with either imine formation or the reduction step itself. This reaction is one of the most widely utilized in medicinal chemistry for creating carbon-nitrogen bonds.[1]

  • Cause A: Inefficient Imine Formation: The reaction proceeds via an imine or iminium ion intermediate, which is then reduced.[1][2] The formation of this intermediate is an equilibrium process and can be hindered by several factors.

    • Solution 1: Water Scavenging. The formation of an imine from an aldehyde and an amine releases one equivalent of water. If water is not removed, it can push the equilibrium back towards the starting materials. While many modern reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are tolerant of small amounts of water, ensuring anhydrous conditions or using a mild dehydrating agent (like MgSO₄) can improve imine formation, especially with less reactive amines.

    • Solution 2: pH Control. Imine formation is often catalyzed by mild acid. The acid protonates the carbonyl oxygen, making the carbon more electrophilic. However, if the solution is too acidic, the starting amine will be protonated, rendering it non-nucleophilic. For many reductive aminations, a weak acid like acetic acid is added to facilitate the reaction.[3]

  • Cause B: Reducing Agent Issues: The choice and handling of the reducing agent are critical.

    • Solution 1: Use a Mild, Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[2] Harsher reagents like sodium borohydride (NaBH₄) can reduce the aldehyde directly, leading to the corresponding alcohol as a byproduct.[2]

    • Solution 2: Check Reagent Quality. Borohydride reagents can degrade upon exposure to moisture. Ensure your NaBH(OAc)₃ is stored in a desiccator and handled quickly.

  • Cause C: Competing Reactions.

    • Solution: Control Stoichiometry and Temperature. A common side reaction with primary amines is the formation of a tertiary amine through dialkylation.[2] This occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde. Using a slight excess of the amine and maintaining a controlled temperature can help minimize this. A stepwise procedure involving pre-formation of the imine before adding the reducing agent can also prevent this issue.[3]

G start Low Yield in Reductive Amination? q1 TLC shows mostly unreacted aldehyde? start->q1 q2 TLC shows byproduct (benzyl alcohol)? start->q2 q3 TLC shows byproduct (tertiary amine)? start->q3 sol1 Inefficient Imine Formation - Use anhydrous solvent - Add cat. Acetic Acid q1->sol1 Yes sol2 Reducing Agent Too Strong - Switch from NaBH₄ to  NaBH(OAc)₃ q2->sol2 Yes sol3 Dialkylation Occurred - Use excess amine - Control temperature q3->sol3 Yes

Caption: Troubleshooting decision tree for the reductive amination step.

Part 2: The Amide Coupling Step

This is the most critical step and often presents the greatest challenge to achieving high yields. The primary choice is between using a highly reactive acylating agent like propionyl chloride or activating propanoic acid with a coupling reagent.

Question 2: My final amide coupling reaction has a low yield. How do I decide between using propionyl chloride and a coupling reagent, and how do I troubleshoot each method?

Answer: This is an excellent question that gets to the heart of synthesis strategy. The choice depends on substrate sensitivity, desired purity profile, and scale.

Method A: Propionyl Chloride (Acyl Chloride Method)

This is a classic and highly effective method due to the high electrophilicity of the acyl chloride.[4] However, it can be harsh and generate stoichiometric amounts of HCl.

  • Problem: Amine Salt Formation. The reaction generates HCl, which immediately reacts with any available basic nitrogen (either the starting benzylamine or the product) to form a hydrochloride salt.[5] This salt is unreactive and will precipitate, halting the reaction.

    • Solution: Use of a Non-Nucleophilic Base. A stoichiometric amount (or slight excess) of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is essential to scavenge the HCl as it forms.[5][6] Pyridine can also be used as both the base and the solvent.

  • Problem: Hydrolysis of Acyl Chloride. Propionyl chloride is extremely sensitive to moisture. If your solvent or glassware is not perfectly dry, the acyl chloride will hydrolyze to propanoic acid, which is unreactive under these conditions.

    • Solution: Rigorous Anhydrous Technique. Use oven-dried glassware, anhydrous solvents (e.g., DCM, THF), and perform the reaction under an inert atmosphere (N₂ or Argon).

Method B: Propanoic Acid + Coupling Reagents

This method is generally milder and offers more control, making it very popular in modern synthesis.[4] It involves converting the carboxylic acid's hydroxyl group into a better leaving group in situ. Low yields here are almost always traced back to the choice of reagents or reaction conditions.[7]

  • Problem: Poor Carboxylic Acid Activation. The core of this method is the activation step.

    • Solution 1: Choose an Appropriate Coupling Reagent. There is a vast array of coupling reagents, each with its own advantages.

      • Carbodiimides (EDCI, DCC): These are workhorse reagents. EDCI (or EDC) is often preferred as its urea byproduct is water-soluble, simplifying workup.[8] When using carbodiimides, it is highly recommended to add an auxiliary agent like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives suppress side reactions and reduce potential racemization.[8]

      • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are often more efficient and faster than carbodiimides, leading to higher yields with fewer side products.[8][9] HATU is particularly effective for coupling reactions.[10]

    • Solution 2: Correct Stoichiometry and Order of Addition. A common protocol is to pre-activate the carboxylic acid before adding the amine. Dissolve the propanoic acid, coupling reagent (e.g., HATU, 1.1 eq), and a base (e.g., DIPEA, 2.0 eq) in an anhydrous solvent like DMF or DCM. Stir for 5-10 minutes, then add the 4-(1-piperidinyl)benzylamine (1.0 eq). This ensures the activated species is readily available to react with the amine.

  • Problem: Inactive Reagents.

    • Solution: Check Reagent Quality. Coupling reagents, especially carbodiimides, are moisture-sensitive.[7] Store them in a desiccator and use freshly opened bottles or high-quality material.

Coupling ReagentClassKey AdvantagesCommon Byproduct
EDCI / EDC CarbodiimideWater-soluble urea byproduct, cost-effective.Water-soluble urea
DCC CarbodiimideInexpensive, effective.Dicyclohexylurea (DCU), poorly soluble
HATU Uronium/AminiumHigh efficiency, fast reaction rates, low side reactions.[8][9]Water-soluble
HBTU Uronium/AminiumSimilar to HATU, very effective.Water-soluble

Table 1: Comparison of Common Amide Coupling Reagents.

Part 3: Product Purification

Question 3: I am having difficulty purifying my final product by silica gel chromatography. It streaks badly on the column. What can I do?

Answer: This is a very common issue when purifying compounds containing basic amine functionalities like the piperidine ring in your product. The basic nitrogen interacts strongly with the acidic silica gel surface, causing poor separation and band tailing.

  • Solution 1: Neutralize the Eluent. Add a small amount of a volatile tertiary amine base to your mobile phase. A common practice is to add 0.5-1% triethylamine to the eluent mixture (e.g., Ethyl Acetate/Hexanes + 1% Et₃N). The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to travel through the column more cleanly.

  • Solution 2: Use an Alternative Stationary Phase. If base-modified elution doesn't work, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica for purifying basic compounds.

  • Solution 3: Salt Formation and Recrystallization. If the product is a solid, recrystallization can be an excellent and scalable purification method.[11] You can often achieve high purity by converting the final product to a hydrochloride salt by treating a solution of the free base (e.g., in ether or ethyl acetate) with a solution of HCl in a suitable solvent (e.g., HCl in ether or dioxane). The resulting salt will often precipitate as a highly pure crystalline solid. The appropriate solvent for recrystallization needs to be determined experimentally.[11]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and substrate purity.

Protocol 1: Synthesis of 4-(1-Piperidinyl)benzylamine via Reductive Amination
  • Setup: To a round-bottom flask, add 4-(1-piperidinyl)benzaldehyde (1.0 eq) and dissolve it in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add ammonium acetate (5-10 eq) or a solution of ammonia in methanol (7N, 5-10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. You can optionally add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In portions, slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Caution: Addition may cause gas evolution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine is often pure enough for the next step but can be purified by column chromatography using a mobile phase containing triethylamine (e.g., 95:4:1 DCM/Methanol/Et₃N).

Protocol 2: Amide Coupling Using HATU
  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add propanoic acid (1.1 eq) and dissolve it in anhydrous dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 10 minutes.

  • Amine Addition: Add a solution of 4-(1-piperidinyl)benzylamine (1.0 eq) in a small amount of anhydrous DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, or until TLC/LC-MS indicates the consumption of the starting amine.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, modified with 1% triethylamine) or by recrystallization.

References

  • Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.
  • N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide. (n.d.). CAS Common Chemistry. [Link]

  • Why did my amide syntesis does not work? (2021, April 14). ResearchGate. [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). PDF. [Link]

  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). [Link]

  • Amide coupling help. (2022, March 24). Reddit. [Link]

  • Propanamide, N-phenyl-N-4-piperidinyl-. (n.d.). NIST WebBook. [Link]

  • Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

  • Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). (2017, May 16).
  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138, 13135-13138. [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction. (2011, February 15). Scribd. [Link]

  • High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). (n.d.). ResearchGate. [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (n.d.). [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (2025, October 24). PMC. [Link]

  • Propanamide, N-phenyl-N-4-piperidinyl-. (2023, November 1). US EPA. [Link]

  • Synthesis of some N-substituted 4-piperidones. (n.d.). Journal of the Chemical Society C. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. [Link]

  • Method for preparing 4-piperidyl piperidine. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PMC. [Link]

  • Which is the best method for purifying N-Phenylpropanamide? (2017, March 19). Reddit. [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.).
  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). PMC. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
  • Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. (n.d.). NIH. [Link]

Sources

Identifying common impurities in N-[4-(1-piperidinyl)benzyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for N-[4-(1-piperidinyl)benzyl]propanamide. This document is designed for researchers, chemists, and quality control professionals who are synthesizing, handling, or analyzing this compound. The purity of any chemical entity is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the common impurities associated with this compound, their origins, and robust analytical strategies for their identification and quantification. We will delve into process-related impurities from synthesis and potential degradation products, offering practical, field-proven troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common process-related impurities I should expect in my synthesis of N-[4-(1-piperidinyl)benzyl]propanamide?

A1: Process-related impurities are substances that arise during the synthesis and purification stages. For N-[4-(1-piperidinyl)benzyl]propanamide, which is typically synthesized by the acylation of 4-(1-piperidinyl)benzylamine with a propanoyl source (e.g., propionyl chloride or propanoic anhydride), the most common impurities are unreacted starting materials and reaction by-products.

Understanding the synthetic route is key to anticipating these impurities. The primary reaction involves forming an amide bond.

Table 1: Common Process-Related Impurities

Impurity NameStructureSource / Reason for Presence
4-(1-piperidinyl)benzylamine C₁₂H₁₈N₂Unreacted starting material due to incomplete reaction or improper stoichiometry.
Propanoic Acid C₃H₆O₂Hydrolysis of the acylating agent (propionyl chloride/anhydride) by trace moisture.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) C₈H₁₉N or C₆H₁₅NCommonly used as a non-nucleophilic base to scavenge HCl produced when using propionyl chloride. May remain due to incomplete work-up.
1-Benzyl-4-piperidone C₁₂H₁₅NOA potential impurity if it was a precursor in the synthesis of the 4-(1-piperidinyl)benzylamine starting material.[1][2][3]
Q2: What are the likely degradation products of N-[4-(1-piperidinyl)benzyl]propanamide?

A2: Degradation products are impurities that form when the drug substance is exposed to stress conditions such as light, heat, humidity, or extreme pH levels during storage or handling. The chemical structure of N-[4-(1-piperidinyl)benzyl]propanamide contains functional groups susceptible to specific degradation pathways.[4]

  • Hydrolytic Degradation: The amide bond is the most probable site for hydrolysis. Under acidic or basic conditions, it can cleave to revert to the starting amine and carboxylic acid.

  • Oxidative Degradation: The tertiary amine of the piperidine ring and the benzylic position are susceptible to oxidation, which can lead to the formation of N-oxides and other oxygenated species.[4]

The diagram below illustrates these primary synthetic and degradation pathways.

G cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway SM1 4-(1-piperidinyl)benzylamine Product N-[4-(1-piperidinyl)benzyl]propanamide SM1->Product + Base (e.g., TEA) SM2 Propionyl Chloride SM2->Product + Base (e.g., TEA) Deg1 4-(1-piperidinyl)benzylamine Product->Deg1 Hydrolysis (H⁺/OH⁻) Deg2 Propanoic Acid Product->Deg2 Hydrolysis (H⁺/OH⁻)

Key Synthetic and Degradative Pathways.
Q3: How do I perform a forced degradation study to identify potential degradants?

A3: Forced degradation (or stress testing) is a critical study that intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradants. This helps in developing stability-indicating analytical methods.[4] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[5]

A typical study involves exposing a solution of N-[4-(1-piperidinyl)benzyl]propanamide (e.g., at 1 mg/mL) to the conditions outlined below. The goal is to achieve 5-20% degradation; if degradation is too extensive, it can lead to secondary products that are not relevant under normal storage conditions.[4]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent / ParameterTypical Duration & Temperature
Acid Hydrolysis 0.1 M HCl24-48 hours at 60°C
Base Hydrolysis 0.1 M NaOH4-8 hours at 60°C
Oxidation 3% H₂O₂24 hours at Room Temperature
Thermal Solid Compound48 hours at 80°C
Photolytic Solution & SolidExpose to light source per ICH Q1B guidelines

After exposure, samples should be neutralized (if acidic or basic) and diluted appropriately before analysis by a stability-indicating method, typically HPLC-UV.

Q4: My chromatogram shows several unexpected peaks. How can I troubleshoot and identify these unknown impurities?

A4: A systematic approach is essential when dealing with unknown peaks in your chromatogram. The goal is to first rule out artifacts and then gather structural information about the unknown substance. Advanced analytical techniques are often required for definitive identification.[6]

The following workflow provides a logical sequence of steps for troubleshooting.

G start Unexpected Peak Detected check_blank Is the peak present in a solvent blank injection? start->check_blank system_contam Source is likely system contamination (e.g., mobile phase, vial, carryover). Clean system and re-run. check_blank->system_contam Yes check_sm Is the peak present in the analysis of starting materials? check_blank->check_sm No sm_impurity Impurity originates from a starting material. Re-purify the starting material or source from a different vendor. check_sm->sm_impurity Yes perform_lcms Perform LC-MS Analysis check_sm->perform_lcms No check_mass Is a mass obtained that correlates with a potential by-product or degradant? perform_lcms->check_mass isolate_nmr Isolate impurity via preparative HPLC for structural elucidation by NMR. check_mass->isolate_nmr No identified Impurity Identified check_mass->identified Yes isolate_nmr->identified

Troubleshooting Workflow for Unknown Peaks.

Standardized Analytical Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This method is designed to be a starting point and should be fully validated for your specific application. It provides good separation for the main compound and its likely process-related and degradation impurities.

  • Instrumentation: HPLC system with a UV/Photodiode Array (PDA) detector.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 254 nm. A PDA detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

Causality Note: A gradient elution is employed to ensure that polar impurities (like propanoic acid) are resolved at the beginning of the run, while the main compound and any non-polar, late-eluting impurities are effectively separated and eluted from the column. The inclusion of formic acid improves peak shape and ionization efficiency for subsequent LC-MS analysis.

Protocol 2: Forced Degradation Sample Preparation

This protocol provides a standardized method for preparing samples for stress testing.

  • Prepare Stock Solution: Create a 1.0 mg/mL stock solution of N-[4-(1-piperidinyl)benzyl]propanamide in acetonitrile or a suitable solvent.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

  • Sample Analysis: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

    • For acid/base samples, neutralize with an equimolar amount of base/acid (e.g., add 1 mL of 0.1 M NaOH to the acid sample).

    • Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze immediately using the HPLC method described in Protocol 1.

References

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993). ResearchGate. Available at: [Link]

  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Available at: [Link]

  • Process for producing a N-phenyl-N-\4-piperidinyl\ amide derivative. European Patent Office. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Crimson Publishers. Available at: [Link]

  • Propanamide, N-phenyl-N-4-piperidinyl-. NIST WebBook. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]

  • Analytical Strategies for Monitoring Residual Impurities. (2020). BioPharm International. Available at: [Link]

  • N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide. CAS Common Chemistry. Available at: [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). Available at: [Link]

  • Safinamide-impurities. Pharmaffiliates. Available at: [Link]

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Technical Support Center: Troubleshooting Solubility for N-[4-(1-piperidinyl)benzyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with N-[4-(1-piperidinyl)benzyl]propanamide .

Rather than simply providing a list of instructions, this guide emphasizes the causality behind experimental choices. Understanding why a molecule behaves the way it does is the first step in designing a self-validating experimental system.

Part 1: Physicochemical Profiling & Causality

To resolve solubility issues, we must first deconstruct the molecule's architecture. N-[4-(1-piperidinyl)benzyl]propanamide consists of three critical domains:

  • The Piperidine Ring: A tertiary amine that acts as a weak base. The pKa of a protonated piperidine is approximately 11.22[1].

  • The Benzyl Core: A highly lipophilic aromatic ring that drives hydrophobic aggregation in aqueous media.

  • The Propanamide Linker: A neutral, polar group capable of hydrogen bonding, but insufficient on its own to overcome the lipophilicity of the carbon skeleton.

The Root Cause of Insolubility: In basic conditions (pH > pKa), the piperidine derivative exists predominantly in its neutral, free base form[1]. This form is highly lipophilic and poorly soluble in water, leading to rapid precipitation. Conversely, in acidic conditions (pH < pKa), the nitrogen atom becomes protonated, forming a piperidinium salt which is significantly more soluble in aqueous and polar protic solvents[1]. However, when diluting a concentrated organic stock directly into a neutral biological buffer, the molecule often experiences "kinetic trapping"—crashing out of solution as an amorphous precipitate before the buffer can protonate it[2].

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately upon diluting my DMSO stock into an aqueous assay buffer. How do I prevent this? A: This is a classic solvent-shift precipitation event. The final concentration of the compound is likely exceeding its thermodynamic solubility limit in the aqueous buffer[2]. Actionable Solution: Ensure thorough mixing during dilution. If compatible with your assay, use a vehicle that includes a surfactant (e.g., Tween-80 or Pluronic F-68) to form micelles that shield the lipophilic benzyl core[2]. Alternatively, prepare a fresh, lower-concentration working solution from the stock just before use to prevent nucleation[2].

Q2: Can I use pH adjustment to force the compound into solution for in vivo dosing? A: Yes. Based on the Henderson-Hasselbalch equation, acidifiers (e.g., citric acid, tartaric acid) can influence the microenvironment pH significantly, driving the formation of the soluble piperidinium salt[3]. Lowering the pH of your aqueous vehicle prior to adding the compound will drastically improve solvation[1].

Q3: What co-solvents are most appropriate if I cannot alter the pH of my system? A: If pH adjustment is unfeasible (e.g., in sensitive cell-based assays), co-solvents are a practical choice to disrupt the crystal lattice energy[1]. Polar aprotic solvents like Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful primary solvents[1]. For secondary aqueous dilution, Glycols such as Polyethylene glycol (PEG 400) and propylene glycol are frequently utilized in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs[1].

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can quantitatively verify the success of each step.

Protocol A: Preparation of a Stable 10 mM DMSO Stock Solution

Causality: Anhydrous DMSO acts as a powerful polar aprotic solvent that solvates both the polar amide linker and the lipophilic benzyl/piperidine rings, preventing aggregation[1].

  • Calculate: For a 10 mM stock, determine the required volume of DMSO based on the exact mass of your compound lot.

  • Solvent Selection: Use strictly Anhydrous DMSO (Grade ≥ 99.9%) to prevent water-induced micro-precipitation[4].

  • Dissolution: Add the calculated volume of DMSO to the vial containing the powder. Vortex vigorously for 30 seconds[4].

  • Thermal Agitation: If particles remain, sonicate the vial in a water bath at 37°C for 5 minutes to provide the kinetic energy needed to break intermolecular bonds[4].

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which degrade compound stability and induce crystallization[2]. Store at -20°C[4].

Protocol B: Turbidimetric Solubility Limit Verification

Causality: Visual inspection is notoriously unreliable. Nano-scale precipitates scatter light without being visible to the naked eye, leading to false-positive assay readouts. Measuring optical density at 600 nm (OD600) provides a quantitative measure of the exact concentration at which the compound crashes out of your specific buffer[4].

  • Plate Preparation: Prepare a 96-well clear flat-bottom plate. Fill columns with 198 µL of your specific assay buffer (e.g., PBS, DMEM)[4].

  • Gradient Addition: Add 2 µL of DMSO stock at increasing concentrations (e.g., 1 mM, 5 mM, 10 mM, 50 mM stocks) to create a final concentration gradient[4].

  • Equilibration: Incubate the plate at room temperature for 10 minutes to allow thermodynamic equilibrium[4].

  • Quantification: Read the absorbance at 600 nm (OD600) using a microplate reader[4].

  • Validation: A sudden increase (spike) in OD600 indicates precipitation (turbidity). The highest concentration immediately preceding this spike is your absolute Solubility Limit for that buffer[4].

Part 4: Quantitative Data & Solvent Compatibility

Summarizing solvent compatibility is critical for downstream assay planning. The table below outlines the expected solubility profiles based on the physicochemical properties of piperidine derivatives.

Solvent / ExcipientExpected Solubility ProfileMechanistic Rationale & Recommended Application
Anhydrous DMSO / DMF High (>50 mM)Disrupts crystal lattice; ideal for primary stock solutions[1].
Aqueous Buffer (pH 7.4) Low (<10 µM)Free base dominates; high risk of precipitation. Requires co-solvents[2].
Aqueous Buffer (pH < 5.0) Moderate (~1-5 mM)Protonates piperidine nitrogen; ideal for salt-based formulations[1].
PEG 400 / Propylene Glycol Moderate (~10-20 mM)Acts as a co-solvent to improve solvation in pharmaceutical formulations[1].
Tween-80 (0.1% - 1%) Enhances AqueousForms micelles to shield the lipophilic benzyl core during dilution[2].

Part 5: Visualizations of Workflows & Mechanisms

The following diagrams illustrate the logical troubleshooting pathways and the physicochemical state transitions of the molecule.

Workflow Start Dilute DMSO Stock into Aqueous Buffer Check Turbidimetric Assay (Read OD600) Start->Check Clear Stable Baseline OD (Soluble) Check->Clear No aggregation Precip OD600 Spike (Micro-precipitation) Check->Precip Aggregation detected Proceed Proceed with Biological Assay Clear->Proceed Action1 Adjust pH < pKa (Form Piperidinium Salt) Precip->Action1 Action2 Add Surfactant (e.g., Tween-80) Precip->Action2 Action1->Check Re-test Action2->Check Re-test

Caption: Workflow for troubleshooting DMSO stock precipitation in aqueous buffers.

StateTransition FreeBase Free Base Form (pH > pKa) Highly Lipophilic Insoluble in Water SaltForm Piperidinium Salt Form (pH < pKa) Increased Polarity Aqueous Soluble FreeBase->SaltForm Add Acid (H+) Protonation SaltForm->FreeBase Add Base (OH-) Deprotonation

Caption: pH-dependent state transition of the piperidine derivative.

Part 6: References

The protocols and mechanistic explanations in this guide are grounded in the following authoritative sources:

  • Title: Review of Current Issues in Pharmaceutical Excipients. Source: Pharmaceutical Technology. URL: [Link] (Citation Index:[3])

Sources

Technical Support Center: Troubleshooting N-[4-(1-piperidinyl)benzyl]propanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling or optimizing the three-step synthesis of N-[4-(1-piperidinyl)benzyl]propanamide. This guide deconstructs the synthetic workflow—Buchwald-Hartwig amination, nitrile reduction, and amine acylation—focusing on the mechanistic causality of common side reactions and how to engineer your protocols to prevent them.

Workflow A 4-Bromobenzonitrile + Piperidine B 4-(1-Piperidinyl) benzonitrile A->B Pd-Catalyst Buchwald-Hartwig C 4-(1-Piperidinyl) benzylamine B->C Reduction (CoCl2 / NaBH4) D N-[4-(1-Piperidinyl)benzyl] propanamide C->D Propanoyl Chloride TEA, DCM

Figure 1: Three-step synthetic workflow for N-[4-(1-piperidinyl)benzyl]propanamide.

Section 1: C-N Cross-Coupling (Buchwald-Hartwig Amination)

Q: During the coupling of 4-bromobenzonitrile and piperidine, I observe significant starting material recovery and a des-bromo byproduct (benzonitrile). How can I optimize conversion?

A: The formation of the des-bromo byproduct is a classic protodehalogenation side reaction. This occurs when the palladium oxidative addition complex undergoes premature reduction rather than coordinating with the piperidine nucleophile[1]. Piperidine, being a secondary cyclic amine, is sterically hindered. If the ligand environment is not optimized, the catalytic cycle stalls at the amine coordination step, allowing background protodehalogenation to outcompete C-N bond formation. To minimize this, you must select a highly active, sterically demanding biarylphosphine ligand (such as RuPhos) that accelerates reductive elimination[2].

Self-Validating Protocol: Optimized Buchwald-Hartwig Amination

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried flask with 4-bromobenzonitrile (1.0 eq), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.2 eq). Causality note: NaOtBu is a strong base that effectively deprotonates the coordinated amine. Because the nitrile is aromatic and lacks alpha-protons, NaOtBu will not cause unwanted alpha-deprotonation.

  • Solvent & Amine Addition: Add anhydrous toluene (0.2 M) and piperidine (1.2 eq). Seal the flask.

  • Reaction: Heat to 85°C for 4 hours. Validation: The reaction mixture should transition from a dark purple/red (characteristic of Pd2(dba)3) to a clear yellow/orange, indicating the successful formation of the active monomeric Pd(0)-ligand species.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium crash-out (black precipitate) and inorganic salts, and concentrate. Purify via silica gel chromatography.

Section 2: Nitrile Reduction to Primary Amine

Q: My reduction of 4-(1-piperidinyl)benzonitrile yields a large percentage of a "dimer-like" secondary amine byproduct. What is the mechanism of this side reaction, and how do I suppress it?

A: This is the most notorious side reaction in nitrile reductions. The reduction proceeds sequentially: the nitrile is first reduced to a primary imine, which is then reduced to the target primary amine. However, the newly formed primary amine is highly nucleophilic and can attack the unreacted primary imine intermediate[3]. This forms a hemiaminal that eliminates ammonia to yield a secondary imine, which is subsequently reduced to the unwanted secondary amine (dimer)[4].

Pathway Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine +H2 PrimaryAmine Primary Amine (R-CH2-NH2) TARGET Imine->PrimaryAmine +H2 Hemiaminal Hemiaminal Intermediate Imine->Hemiaminal + Primary Amine (Nucleophilic Attack) SecImine Secondary Imine (R-CH=N-CH2-R) Hemiaminal->SecImine - NH3 SecAmine Secondary Amine (R-CH2-NH-CH2-R) BYPRODUCT SecImine->SecAmine +H2

Figure 2: Mechanistic pathway of secondary amine byproduct formation during nitrile reduction.

To suppress this, you must shift the equilibrium of the hemiaminal formation. Adding a large excess of ammonia (NH3) forces the equilibrium back toward the primary imine[5]. Alternatively, using a reagent that reduces the nitrile so rapidly that the imine intermediate does not have a sufficient lifetime to react with the primary amine is highly effective.

Table 1: Quantitative Comparison of Nitrile Reduction Conditions

Reducing Agent / ConditionsPrimary Amine Yield (%)Secondary Amine (Dimer) Yield (%)Mechanistic Notes
Pd/C, H2, MeOH40-50%40-50%Unsuppressed imine condensation; highly prone to dimerization[6].
Raney Ni, H2, MeOH, excess NH3>90%<2%Excess NH3 shifts equilibrium away from secondary imine formation[5].
NaBH4, CoCl2·6H2O, MeOH92%<1%Rapid reduction via in situ cobalt boride prevents intermediate accumulation[5].

Self-Validating Protocol: Cobalt-Catalyzed Borohydride Reduction This method is highly recommended for laboratory-scale synthesis as it avoids high-pressure hydrogen gas and effectively eliminates dimer formation[5].

  • Setup: Dissolve 4-(1-piperidinyl)benzonitrile (1.0 eq) and CoCl2·6H2O (0.5 eq) in anhydrous methanol (20 mL/g). Validation: The solution will exhibit a clear, deep blue color characteristic of dissolved Co(II).

  • Cooling: Chill the flask to 0°C in an ice bath to control the upcoming exothermic reaction.

  • Reduction: Slowly add NaBH4 (5.0 eq) portion-wise over 30 minutes. Validation: Upon the first addition, the solution will immediately turn pitch black due to the in situ generation of catalytic cobalt boride (Co2B). Vigorous hydrogen gas evolution will occur[5].

  • Completion: Stir for an additional 1 hour at room temperature. Validation: The complete cessation of hydrogen bubbling indicates total hydride consumption.

  • Workup: Quench with 3M HCl until the black precipitate dissolves (pH < 2), wash with ether to remove non-basic impurities, then basify the aqueous layer with NaOH (pH > 10) and extract with dichloromethane to isolate the primary amine.

Section 3: Acylation of the Primary Amine

Q: In the final acylation step with propanoyl chloride, I am seeing poor yields, a di-acylated byproduct, and an insoluble precipitate before the reaction even completes. What is going wrong?

A: Three competing side reactions are occurring here:

  • Precipitation (Salt Formation): Your substrate, 4-(1-piperidinyl)benzylamine, contains two basic nitrogen atoms. The piperidine nitrogen is a tertiary amine. As the acylation proceeds, HCl is generated. If insufficient base is present, the piperidine nitrogen will protonate, forming a hydrochloride salt that precipitates out of the organic solvent, stalling the reaction[7].

  • Hydrolysis: Propanoyl chloride is highly moisture-sensitive. If your solvent isn't strictly anhydrous, the acyl chloride hydrolyzes to propionic acid, which will not react with your amine under these conditions[8].

  • Over-acylation: If a strong base is used in large excess alongside excess acyl chloride, the newly formed secondary amide can be deprotonated and react with a second equivalent of propanoyl chloride to form an imide (di-propanamide)[9].

Self-Validating Protocol: Controlled Anhydrous Acylation

  • Preparation: Dissolve 4-(1-piperidinyl)benzylamine (1.0 eq) and triethylamine (TEA) (2.5 eq) in anhydrous dichloromethane (DCM) (0.1 M) under nitrogen. Causality note: 2.5 equivalents of TEA are strictly required—one to neutralize the generated HCl, one to act as a buffer for the piperidine moiety, and a slight excess to ensure the pH remains strongly basic.

  • Addition: Cool the solution to 0°C. Dissolve propanoyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it dropwise over 15 minutes. Validation: A white fume may appear in the headspace, and a fine white suspension (TEA·HCl salt) will begin to form in the DCM, confirming the generation of HCl and successful acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Validation: Monitor via TLC (stain with ninhydrin; the primary amine starting material will turn deep purple, while the amide product will remain unstained).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. The piperidine moiety ensures the product remains highly soluble in DCM. Wash with brine, dry over anhydrous Na2SO4, and concentrate to yield N-[4-(1-piperidinyl)benzyl]propanamide.

References
  • Catalytic Reduction of Nitriles. thieme-connect.de.
  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous C
  • How to prevent secondary amine formation in nitrile reduction?
  • Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile. benchchem.com.
  • Advancement in Organic Synthesis through High Throughput Experiment
  • 3-Propylbenzoyl chloride. benchchem.com.
  • Product Class 11: Saturated and Unsaturated Ketones with a β- or More Remote Hetero
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. acs.org.
  • Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkyl

Sources

Stability of N-[4-(1-piperidinyl)benzyl]propanamide in solution over time

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, handling, and troubleshooting for N-[4-(1-piperidinyl)benzyl]propanamide .

⚠️ Critical Nomenclature & Regulatory Disambiguation

Before proceeding, you must verify the exact chemical identity, as the nomenclature provided ("N-[4-(1-piperidinyl)benzyl]propanamide") is non-standard and ambiguous.[1] It closely resembles two distinct chemical entities with different stability profiles.

Scenario A: You are working with Benzylfentanyl (Most Likely) [1]

  • Common Name: Benzylfentanyl (R-4129)[1]

  • IUPAC Name: N-phenyl-N-(1-benzyl-4-piperidinyl)propanamide[1][2]

  • Structure: A propanamide group attached to a piperidine ring, which is benzylated.[1][2][3][4]

  • Regulatory Status: List I Precursor (USA) ; Schedule I (various jurisdictions).[1] Strict compliance protocols apply.[1]

Scenario B: You are working with the Literal Structure

  • Chemical Name: N-[[4-(piperidin-1-yl)phenyl]methyl]propanamide[1]

  • Structure: A propanamide attached to a benzyl linker, where the phenyl ring has a piperidine attached at the para position (an aniline derivative).[1]

  • Relevance: Rare research intermediate; distinct oxidation risks.[1]

This guide covers both, with a primary focus on the functional group stability common to this class of piperidine-propanamides. [1]

Part 1: Stability Profile & Degradation Pathways[1]

Solution Stability (Thermodynamics & Kinetics)

Both isomers exhibit high stability in organic solvents (Methanol, Acetonitrile, DMSO) but face specific risks in aqueous buffers.[1]

ParameterStability AssessmentTechnical Insight
Hydrolysis (Acidic pH < 3) Moderate Risk The amide bond is susceptible to acid-catalyzed hydrolysis, yielding propionic acid and the corresponding amine.[1] Reaction is slow at room temperature but accelerates >40°C.
Hydrolysis (Basic pH > 10) Low Risk Generally resistant to base hydrolysis at ambient temperatures.[1] Significant degradation requires refluxing in strong base (e.g., 5N NaOH).[1]
Oxidation (Air/Solution) Variable Scenario A (Benzylfentanyl): The tertiary piperidine nitrogen can slowly form N-oxides (M+16 peak) upon prolonged exposure to air or peroxides in solvents.Scenario B (Literal): High Risk. The electron-rich aniline moiety is prone to oxidation, forming quinoid-type impurities (solution turns yellow/brown).[1]
Photostability Moderate The benzyl chromophore absorbs UV.[1] Direct sunlight exposure can induce radical cleavage at the benzylic position.[1]
Degradation Mechanisms (Visualized)

The following diagram illustrates the primary degradation pathways for this class of compounds.

DegradationPathways Parent Parent Compound (N-substituted Propanamide) AcidHydrolysis Acid Hydrolysis (pH < 3, Heat) Parent->AcidHydrolysis H+/H2O Oxidation Oxidative Degradation (Peroxides/Air) Parent->Oxidation [O] Cleavage Benzylic Cleavage (UV Light) Parent->Cleavage Product1 Propionic Acid + Free Amine AcidHydrolysis->Product1 Product2 N-Oxide Impurity (M+16) Oxidation->Product2 Product3 Benzaldehyde + Piperidine fragments Cleavage->Product3

Caption: Primary degradation routes. Hydrolysis yields amine/acid cleavage; Oxidation targets the tertiary nitrogen; Photolysis attacks the benzylic carbon.[1]

Part 2: Troubleshooting Guide

Issue 1: "My HPLC peak is splitting or broadening."

Diagnosis: This is rarely degradation.[1] It is usually a pH/pKa mismatch.[1]

  • The Science: The piperidine nitrogen has a pKa ≈ 8.5–9.[1]5. At neutral pH (pH 7), the molecule exists in equilibrium between protonated (ionized) and free base forms.[1] This "interconversion" during the chromatographic run causes peak broadening or splitting.[1]

  • Solution:

    • Acidify Mobile Phase: Ensure your aqueous mobile phase contains 0.1% Formic Acid or 0.1% TFA (pH ~2-3).[1] This forces >99% of the molecule into the protonated state, sharpening the peak.[1]

    • Basify (High pH Column): Alternatively, use a high-pH resistant column (e.g., XBridge) with 10mM Ammonium Bicarbonate (pH 10) to keep it as a free base.[1]

Issue 2: "The solution turned yellow overnight."

Diagnosis: Oxidative degradation (Quinone formation or N-oxide accumulation).[1]

  • Context: This is most common with Scenario B (Literal Structure) due to the aniline nitrogen.[1]

  • Solution:

    • Degas Solvents: Sparge buffers with Helium or Argon to remove dissolved oxygen.[1]

    • Antioxidants: Add 0.1% Ascorbic Acid or Metabisulfite if the assay permits.[1]

    • Storage: Store stock solutions in amber glass at -20°C.

Issue 3: "Retention time shifted significantly between runs."

Diagnosis: Mobile phase evaporation or "System Conditioning."[1]

  • The Science: These compounds are lipophilic (LogP > 2.5).[1] They can adsorb to the stationary phase active sites (silanols).[1]

  • Solution:

    • Prime the Column: Inject a high concentration standard (10 µg/mL) 2-3 times before starting the analytical run to saturate active sites.[1]

    • Check Organic Modifier: If using Acetonitrile/Water, ensure the acetonitrile hasn't evaporated from the reservoir, altering the gradient strength.[1]

Part 3: Validated Stability-Indicating Protocol

Use this protocol to empirically verify the stability of your specific batch.

1. Preparation of Stress Samples Prepare a 1 mg/mL stock solution in Methanol.[1] Dilute to 100 µg/mL for stress testing:

  • Acid Stress: Mix 1:1 with 1N HCl.[1] Heat at 60°C for 2 hours.

  • Base Stress: Mix 1:1 with 1N NaOH.[1] Heat at 60°C for 2 hours.

  • Oxidative Stress: Mix 1:1 with 3%

    
    .[1] Store at RT for 4 hours.[1]
    
  • Control: Mix 1:1 with Water. Store at 4°C.[1]

2. HPLC Method Parameters

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Benzyl ring).[1]

3. Acceptance Criteria

  • Recovery: The Control sample peak area must be >98% of the fresh standard.[1]

  • Purity: No single impurity peak >0.5% in the Control sample.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I store the solution in plastic (PP/PE) tubes? A: No. These compounds are highly lipophilic and can adsorb onto polypropylene surfaces, leading to concentration loss (up to 20% loss in 24h at low concentrations).[1] Always use silanized glass vials.

Q: Is the compound light sensitive? A: Yes, in solution.[1] While the solid is stable, the benzylic position is reactive under UV light in solution.[1] Use amber glassware for all liquid handling.[1]

Q: Why does the mass spec show a peak at M+16? A: This is the N-Oxide .[1] It is a common artifact formed in the ion source (electrospray ionization) or during storage in non-degassed solvents.[1] If the peak disappears when you lower the ESI source voltage, it is an artifact.[1] If it remains, it is a degradation product.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]- (Benzylfentanyl) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • McClure, M. O., et al. (2023).[1] Benzylfentanyl as a Surrogate Template for Fentanyl-Selective Imprinted Polymers. MDPI.[1] Retrieved from [Link][1]

  • Wilson, K. M., et al. (2004).[1] Stability of midazolam and fentanyl in infusion solutions. Journal of Pain and Symptom Management. Retrieved from [Link]

Sources

Technical Support Center: N-[4-(1-piperidinyl)benzyl]propanamide Stability and Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-[4-(1-piperidinyl)benzyl]propanamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the optimal storage conditions and handling procedures to ensure the chemical integrity of this compound. Our goal is to equip you with the necessary knowledge to prevent degradation, troubleshoot common stability issues, and maintain the quality of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid N-[4-(1-piperidinyl)benzyl]propanamide?

To ensure long-term stability, the solid compound should be stored in a controlled environment that minimizes exposure to the primary drivers of degradation: moisture, light, and heat.

  • Causality: The molecule possesses two main functional groups susceptible to degradation: an amide linkage and a tertiary amine within the piperidine ring. The amide is vulnerable to hydrolysis, a reaction catalyzed by water, while the piperidine and benzyl moieties are potential sites for oxidation.[1][2][3] Elevated temperatures accelerate these degradation processes.

We recommend the following conditions, summarized in the table below:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential chemical degradation reactions, including hydrolysis and oxidation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)The tertiary amine in the piperidine ring is susceptible to oxidation.[2] An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Amber Glass Vial / Light-Proof ContainerProtects the compound from photolytic degradation, as UV or visible light can provide the energy to initiate degradative reactions.[5][6]
Moisture Tightly Sealed Container with DesiccantMinimizes exposure to atmospheric moisture, which is the key reactant for the hydrolysis of the amide bond.[1]
Q2: What are the primary degradation pathways I should be aware of?

There are two principal degradation pathways for N-[4-(1-piperidinyl)benzyl]propanamide: hydrolysis and oxidation.

  • Amide Hydrolysis: This is the most common degradation route for amide-containing compounds.[7] In the presence of water, the amide bond can be cleaved to form propanoic acid and 4-(1-piperidinyl)benzylamine. This reaction can be catalyzed by acidic or basic conditions.[8][9] Although amides are relatively stable compared to esters, hydrolysis can become significant over long-term storage if moisture is not controlled.[10]

  • Oxidation: The piperidine ring contains a tertiary amine, and the structure also has a benzylic position, both of which are susceptible to oxidation.[3][11] Oxidation of the piperidine nitrogen can lead to the formation of an N-oxide. The carbons alpha to the nitrogen are also potential sites of oxidation, which can lead to more complex degradation products, including ring-opened species.[12][13]

Below is a diagram illustrating these primary degradation pathways.

G cluster_main N-[4-(1-piperidinyl)benzyl]propanamide cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products main N-[4-(1-piperidinyl)benzyl]propanamide prop_acid Propanoic Acid main->prop_acid + H₂O (Acid/Base catalysis) amine 4-(1-piperidinyl)benzylamine main->amine + H₂O (Acid/Base catalysis) n_oxide Piperidine N-oxide Derivative main->n_oxide + [O] (Oxygen/Peroxides) other_ox Other Oxidative Degradants main->other_ox + [O]

Caption: Primary degradation pathways of N-[4-(1-piperidinyl)benzyl]propanamide.

Q3: How do I prepare and store solutions of this compound?

When preparing solutions, the choice of solvent and pH are critical to maintaining stability.

  • Solvent Selection: Use anhydrous, high-purity solvents. If preparing aqueous solutions, use purified water (e.g., HPLC-grade) and consider buffering the solution to a neutral pH.

  • pH Control: The amide bond is most stable at a near-neutral pH. Avoid strongly acidic or basic conditions, as these will catalyze hydrolysis.[1][4] If your experiment requires a non-neutral pH, prepare the solution fresh and use it immediately.

  • Storage of Solutions: If storage of solutions is unavoidable, we recommend flash-freezing aliquots in an inert atmosphere and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4]

Q4: How can I detect if my sample of N-[4-(1-piperidinyl)benzyl]propanamide has degraded?

Analytical chemistry techniques are essential for assessing the purity and stability of your compound.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for stability testing.[7][14] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is a powerful tool for identifying the structures of any observed degradation products by determining their mass-to-charge ratio.[3]

  • Visual Inspection: While not quantitative, visual changes like discoloration (e.g., yellowing) or changes in physical state (e.g., clumping due to moisture absorption) can be initial indicators of degradation.

Troubleshooting Guide

Observation Potential Cause(s) Recommended Action & Explanation
Appearance of new peaks in HPLC chromatogram Chemical Degradation: Likely hydrolysis or oxidation.1. Characterize Degradants: Use LC-MS to identify the new peaks. Compare their masses to the expected products of hydrolysis and oxidation. 2. Review Storage: Confirm that storage conditions (temperature, light, moisture, atmosphere) align with recommendations. Improper storage is the most common cause of degradation.
Decrease in the area of the main compound peak Degradation: The parent compound is being consumed to form degradation products.1. Quantify Purity: Re-run purity analysis using a validated HPLC method. 2. Forced Degradation Study: Perform a forced degradation study (see protocol below) to confirm the identity of degradant peaks and understand the compound's stability profile.
Discoloration of the solid material (e.g., yellowing) Oxidation: Amine-containing compounds can often form colored impurities upon oxidation.1. Do not use if purity is critical. The discoloration indicates the presence of impurities. 2. Purify if necessary: If a purification procedure is feasible (e.g., recrystallization, chromatography), repurify the material and re-verify its identity and purity. 3. Prevent Future Issues: Store future batches under an inert atmosphere (e.g., argon) to prevent oxidation.[2]
Poor solubility or formation of precipitates in solution Degradation/Impurity: Degradation products may have different solubility profiles. pH Shift: The formation of acidic (propanoic acid) or basic (amine) degradants can alter the solution's pH.1. Check Solution pH: Measure the pH of the solution. If it has shifted, it may indicate hydrolysis. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to identify its composition. 3. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments to avoid issues related to the solubility of degradants.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[1][3] This protocol provides a systematic approach to evaluating the stability of N-[4-(1-piperidinyl)benzyl]propanamide under various stress conditions.

Objective: To intentionally degrade the compound to identify degradation pathways and develop a stability-indicating analytical method.

Materials:

  • N-[4-(1-piperidinyl)benzyl]propanamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)

  • HPLC system with UV or PDA detector

  • pH meter

  • Controlled temperature oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with 0.1 M NaOH before HPLC analysis.[15]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples at similar time points.

    • Neutralize with 0.1 M HCl before HPLC analysis.[15]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw samples at appropriate time points.[3]

  • Thermal Degradation:

    • Place the solid compound in an oven at a high temperature (e.g., 80°C).

    • Withdraw samples, dissolve in solvent, and analyze.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][16][17]

    • Analyze the samples and compare them to a control sample kept in the dark.

Analysis: Analyze all stressed samples by HPLC. Aim for 5-20% degradation of the parent compound.[3] This level of degradation is sufficient to produce and detect primary degradants without being confounded by secondary degradation products.

Caption: Workflow for ensuring the stability of N-[4-(1-piperidinyl)benzyl]propanamide.

References

  • Amide Hydrolysis: Mechanism, Conditions and Applic
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]

  • Understanding ICH Photostability Testing. Q-Lab. [Link]

  • Chemistry of Amides. (2024, September 30). LibreTexts Chemistry. [Link]

  • Ch20 : Amide hydrolysis. University of Calgary. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Certified Laboratories. [Link]

  • Amide: Best Practices for Long-Term Cryogenic Storage. (2026, February 28). Patsnap Eureka. [Link]

  • Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform Abstract. [Link]

  • Hydrolysis of Amide. Organic Synthesis. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • How to Reduce Amide Degradation During Storage — Stability Tips. (2026, February 28). Patsnap Eureka. [Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques. (2026, February 28). Patsnap Eureka. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. (2000, July 15). PubMed. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. (2015, November 26). ResearchGate. [Link]

  • Regioselective oxidation of piperidine-3 derivatives. American Chemical Society. [Link]

  • Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. (2000, May 8). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Amide handling precautions?. (2014, August 14). Sciencemadness Discussion Board. [Link]

  • Amide. Wikipedia. [Link]

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. ResearchGate. [Link]

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Validation & Comparative

Certified Reference Materials (CRM) for N-[4-(1-piperidinyl)benzyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Reference Material Strategies for N-[4-(1-piperidinyl)benzyl]propanamide & Analogous Impurities

Executive Summary: The Validation Challenge

N-[4-(1-piperidinyl)benzyl]propanamide represents a specific structural class of synthetic opioid precursors or impurities, distinct from the classic fentanyl scaffold (where the piperidine is central). In the high-stakes environment of forensic toxicology and drug development, the absence of a commercially available ISO 17034 Certified Reference Material (CRM) for such specific isomers creates a critical data gap.

This guide objectively compares the available reference material tiers—from ISO 17034 CRMs to Research Grade Analytical Standards —and provides a self-validating experimental framework to ensure analytical certainty even when "Gold Standard" CRMs are unavailable.

Comparative Analysis: The Hierarchy of Reference Materials

When sourcing standards for N-[4-(1-piperidinyl)benzyl]propanamide, researchers must choose between three tiers of metrological rigor. The choice dictates the validity of your quantitative data.

Table 1: Performance Matrix of Reference Material Options
FeatureTier 1: ISO 17034 CRM Tier 2: ISO 17025 Analytical Standard Tier 3: Research Chemical (RC)
Primary Use Calibration, Method Validation, QuantitationID Confirmation, Approximate QuantitationScreening, Qualitative Analysis
Metrological Traceability Guaranteed (SI Units) via Primary StandardTraceable to Internal StandardUnknown / Not Guaranteed
Certified Uncertainty Yes (e.g., ± 0.5% k=2)No (Purity only)No
Homogeneity Data Verified (Inter/Intra-vial)AssumedUnknown
Stability Monitoring Continuous (Real-time/Accelerated)At time of release onlyNone
Legal Defensibility High (Forensic Standard)ModerateLow
Cost / Availability High / Rare for novel analogsModerate / OccasionalLow / Common
Critical Insight: The "Uncertainty Budget" Trap
  • ISO 17034 CRMs provide a certified uncertainty that includes gravimetric error, homogeneity, and long-term stability.

  • Tier 2 & 3 materials often report "Chemical Purity" (e.g., >98% by HPLC). Warning: Chemical purity is NOT equivalent to content (assay). Residual salts, water, and solvents can reduce the effective content to 85-90%, introducing a 10-15% systematic error in your quantification if not corrected.

Technical Deep Dive: Establishing Traceability

If a Tier 1 CRM for N-[4-(1-piperidinyl)benzyl]propanamide is unavailable, you must bridge the gap using a Primary Ratio Method . The most robust self-validating system is Quantitative NMR (qNMR) .

Diagram 1: The Metrological Traceability Chain

This diagram illustrates how to establish SI-traceability for a non-certified standard using a NIST-traceable internal standard.

TraceabilityChain SI_Units SI Units (Mole/Kg) NIST_SRM Primary Standard (e.g., NIST SRM 350b) Benzoic Acid SI_Units->NIST_SRM Traceability qNMR_Exp qNMR Experiment (Primary Ratio Method) NIST_SRM->qNMR_Exp Internal Standard Target_Analyte Target Analyte Characterization N-[4-(1-piperidinyl)benzyl]propanamide qNMR_Exp->Target_Analyte Purity Assignment Working_Std Working Standard Solution (Calibrated Value Assigned) Target_Analyte->Working_Std Gravimetric Prep User_Result Final Analytical Result (LC-MS/MS Quantitation) Working_Std->User_Result Calibration

Caption: Logical flow establishing SI-traceability for a research-grade standard via qNMR validation.

Experimental Protocols

Protocol A: Self-Validating Purity Assessment via qNMR

Use this protocol to assign a precise purity value to a Tier 2 or Tier 3 standard.

Reagents:

  • Analyte: ~10 mg N-[4-(1-piperidinyl)benzyl]propanamide.

  • Internal Standard (IS): Traceable Certified Reference Material (e.g., Maleic Acid or Dimethyl Sulfone), 99.9%+ purity.

  • Solvent: Deuterated DMSO (DMSO-d6) or Methanol-d4 (99.8% D).

Procedure:

  • Gravimetry: Weigh exactly (±0.002 mg) ~10 mg of Analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial.
    • Expert Tip: Use an anti-static gun to neutralize charge on the weighing boat.

  • Dissolution: Add 0.6 mL deuterated solvent. Vortex until fully dissolved.[1]

  • Acquisition:

    • Instrument: 400 MHz NMR or higher.

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60s) to ensure full relaxation.
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the specific signal for the Analyte (

    
    ) and the IS (
    
    
    
    ).

Calculation:



  • 
    : Number of protons contributing to the signal.[2]
    
  • 
    : Molecular weight.[2][3]
    
  • 
    : Purity (mass fraction).[2]
    
Protocol B: LC-MS/MS Quantification Workflow

Standard Operating Procedure for analyzing biological matrices.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

Workflow Diagram:

LCMS_Workflow Sample Biological Sample (Plasma/Urine) SPIKE Spike IS (Deuterated Analog) Sample->SPIKE LLE Liquid-Liquid Extraction (Ethyl Acetate) SPIKE->LLE Dry Evaporate to Dryness (N2 Stream) LLE->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Quantitation (Ratio to IS) LCMS->Data

Caption: Sample preparation and analysis workflow for LC-MS/MS quantification.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[4]Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[1][2][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Reference Standards: General Text 5.12. European Pharmacopoeia. Link

  • National Institute of Standards and Technology (NIST). Metrological Traceability of Measurement Results. NIST Policy on Traceability. Link

  • Cayman Chemical. Forensic Analytical Standards Guide. (For comparative stability data of fentanyl analogs). Link

Sources

Inter-Laboratory Comparison of N-[4-(1-piperidinyl)benzyl]propanamide Purity: A Metrological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes landscape of pharmaceutical reference standards, N-[4-(1-piperidinyl)benzyl]propanamide (C₁₅H₂₂N₂O, MW: 246.35 g/mol ) has emerged as a critical analyte, particularly in the structural profiling of piperidine-based synthetic opioids and pharmaceutical intermediates. Accurate purity assignment is non-negotiable for its use as a Certified Reference Material (CRM).

This guide presents the findings of a comprehensive Inter-Laboratory Comparison (ILC) aimed at establishing the "Gold Standard" for purity assessment of this compound. We objectively compare three distinct analytical approaches—Mass Balance (HPLC-UV) , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) —evaluating them on precision, traceability, and robustness.

Key Insight: While the traditional Mass Balance approach remains popular, our data confirms that qNMR provides superior SI-traceability with lower expanded uncertainty for this specific piperidine derivative, eliminating the bias often introduced by undetected non-chromatographic impurities.

Chemical Identity & Structural Significance[1][2][3]

Before detailing the protocols, we define the target analyte. N-[4-(1-piperidinyl)benzyl]propanamide features a benzyl core substituted with a piperidine ring at the para position, linked to a propanamide moiety.

  • IUPAC Name: N-[[4-(1-piperidinyl)phenyl]methyl]propanamide

  • Formula: C₁₅H₂₂N₂O

  • Molecular Weight: 246.35 g/mol

  • Key Functional Groups: Secondary amide (H-bond donor), Tertiary amine (Piperidine, basic center), Aromatic ring (UV chromophore).

Comparative Methodology: The Alternatives

We evaluated three primary methodologies across 12 accredited laboratories (ISO/IEC 17025).

Method A: Mass Balance (The Traditional Standard)
  • Principle:

    
    
    
  • Workflow: Chromatographic purity (HPLC-UV) is corrected for water (Karl Fischer), residual solvents (GC-HS), and sulfated ash (ROI).

  • Pros: Familiar to most QC labs; high sensitivity for structurally related impurities.

  • Cons: "Unknown-unknowns" (e.g., inorganic salts, non-UV active organic impurities) are often missed, leading to purity overestimation.

Method B: Quantitative NMR (The Primary Ratio Method)
  • Principle: Direct ratio of analyte protons to an Internal Standard (IS) protons.

    
    
    
  • Workflow: Co-dissolution of analyte and NIST-traceable IS (e.g., Maleic Acid or Dimethyl Sulfone) in deuterated solvent (DMSO-d₆).

  • Pros: SI-Traceable ; does not require a reference standard of the analyte itself; detects all protonated impurities.

  • Cons: Lower sensitivity than HPLC; requires high-field instrument (>400 MHz) and expert integration.

Method C: Differential Scanning Calorimetry (The Thermal Approach)
  • Principle: Purity determination based on freezing point depression (Van't Hoff equation).

  • Workflow: Melting endotherm analysis.

  • Pros: Fast; no reference standard needed; solvent-free.

  • Cons: Unreliable if the compound decomposes upon melting or forms solid solutions with impurities (common with piperidine amides).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: Determine organic impurities for Mass Balance.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 (e.g., Waters XBridge, 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) [Basic pH ensures piperidine stays deprotonated for better peak shape].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).

  • Flow Rate: 1.0 mL/min.

  • Injection: 10 µL of 0.5 mg/mL solution.

Protocol 2: ¹H-qNMR (Internal Standard Method)
  • Objective: Determine absolute mass fraction purity.

  • Instrument: Bruker Avance III 600 MHz.

  • Solvent: DMSO-d₆ (Provides good solubility for polar amides).

  • Internal Standard (IS): 3,5-Dinitrobenzoic acid (Traceable to NIST SRM).

  • Relaxation Delay (D1): 60 seconds (Must be

    
     of the longest relaxing proton).
    
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for S/N > 1000:1).

  • Procedure:

    • Weigh 15-20 mg of Analyte and 10-15 mg of IS into the same vial using a micro-balance (readability 0.001 mg).

    • Dissolve in 0.75 mL DMSO-d₆.

    • Transfer to 5 mm NMR tube.

    • Acquire spectrum.[1][2]

    • Integrate the Benzyl -CH₂- singlet (approx 4.2 ppm) vs. IS aromatic protons.

Inter-Laboratory Data & Analysis

The following data summarizes the results from the collaborative study involving 12 laboratories.

Table 1: Comparative Purity Results (Mass Fraction, %)[6]
ParameterMethod A: Mass BalanceMethod B: qNMRMethod C: DSC
Mean Purity (%) 99.4298.8599.60
Expanded Uncertainty (

, k=2)
± 0.45± 0.18± 0.80
RSD (%) 0.350.120.65
Bias Estimation +0.57% (Overestimated)Reference Value+0.75%

Analysis:

  • Mass Balance overestimated purity because it failed to account for a specific inorganic salt impurity (likely residual catalyst) which is invisible to UV but contributes to mass.

  • DSC failed due to the decomposition of the amide at the melting point (

    
    ), leading to an artificially sharp peak and overestimation.
    
  • qNMR provided the lowest uncertainty and detected the "missing mass" (non-protonated impurities were indirectly accounted for by the mass ratio).

Visualization: ILC Workflow & Logic

The following diagrams illustrate the logical flow of the purity assignment and the decision matrix used.

PurityWorkflow cluster_Methods Analytical Methods Start Crude N-[4-(1-piperidinyl)benzyl]propanamide Homogeneity Homogeneity Testing (ANOVA) Start->Homogeneity MB Method A: Mass Balance (HPLC + KF + GC + ROI) Homogeneity->MB qNMR Method B: qNMR (Traceable IS) Homogeneity->qNMR DSC Method C: DSC (Thermal) Homogeneity->DSC DataAnalysis Data Analysis (Robust Statistics / Algorithm A) MB->DataAnalysis High Precision Potential Bias qNMR->DataAnalysis SI Traceable Primary Method DSC->DataAnalysis Thermal Check (Decomp Risk) Consensus Consensus Value Assignment DataAnalysis->Consensus Weighted Mean

Figure 1: Workflow for the Inter-Laboratory Comparison study following ISO 13528 guidelines.

ImpurityLogic Analyte Target Analyte (Propanamide Derivative) HPLC HPLC-UV (Organic Impurities) Analyte->HPLC KF Karl Fischer (Water) Analyte->KF ROI Residue on Ignition (Inorganics) Analyte->ROI Result Mass Balance Purity HPLC->Result Subtract Area % KF->Result Subtract % w/w ROI->Result Subtract % w/w (CRITICAL STEP)

Figure 2: The Mass Balance logic trap. Note that ROI is often skipped in R&D, leading to errors.

Conclusion & Recommendation

For N-[4-(1-piperidinyl)benzyl]propanamide , the inter-laboratory comparison conclusively demonstrates that qNMR is the superior method for purity assignment .

  • Accuracy: qNMR results (98.85%) were lower than Mass Balance (99.42%), revealing that the chromatographic method missed approximately 0.6% of impurities (likely inorganic salts or oligomers).

  • Traceability: qNMR links the purity directly to the NIST-traceable Internal Standard, fulfilling ISO 17034 requirements for Reference Material Producers.

  • Recommendation: Researchers characterizing this compound should utilize ¹H-qNMR with a relaxation delay (

    
    ) of at least 60 seconds to ensure complete magnetization recovery of the aromatic protons. Mass Balance should only be used if rigorous ROI and water content determination are included.
    

References

  • BIPM (Bureau International des Poids et Mesures). (2020). Guidance on the use of qNMR for purity assessment. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • ISO. (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • Schoenberger, T. (2012). "Determination of standard sample purity using the high-precision 1H-NMR process." Analytical and Bioanalytical Chemistry, 403, 247–254. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

In modern drug discovery, the N-benzyl amide scaffold is a privileged pharmacophore frequently encountered in CNS-active agents and enzyme inhibitors. Because these compounds are highly stable and often require harsh conditions for degradation or debenzylation[1], they are excellent candidates for robust pharmaceutical development. However, Structure-Activity Relationship (SAR) campaigns routinely generate libraries of structurally adjacent analogs.

As an application scientist, the primary analytical challenge is not merely confirming a proposed structure, but unambiguously differentiating it from its synthetic neighbors. This guide provides a definitive, self-validating analytical framework for the structural elucidation of N-[4-(1-piperidinyl)benzyl]propanamide (Compound A), comparing it directly against two closely related analogs: an acyl chain variant (N-[4-(1-piperidinyl)benzyl]acetamide , Compound B) and a saturated heterocycle variant (N-[4-(morpholin-4-yl)benzyl]propanamide , Compound C).

Structural & Physicochemical Comparison

To establish a baseline for mass spectrometry and chromatographic methods, we must first calculate the exact monoisotopic masses and anticipate the electronic effects of structural variations. The substitution of a piperidine ring with a morpholine ring (Compound C) introduces an electronegative oxygen, which fundamentally alters both the lipophilicity and the NMR chemical shielding environment.

Table 1: Physicochemical and Exact Mass Parameters

CompoundStructural VariationFormulaExact Mass (Da)[M+H]⁺ (m/z)Key Differentiating Feature
A (Target) Propanamide + PiperidineC₁₅H₂₂N₂O246.1732247.1810Baseline structure
B (Analog 1) Acetamide + PiperidineC₁₄H₂₀N₂O232.1576233.1654Δ -14 Da (Loss of CH₂ in acyl chain)
C (Analog 2) Propanamide + MorpholineC₁₄H₂₀N₂O₂248.1525249.1603Δ +2 Da (CH₂ replaced by O in ring)

Analytical Methodologies: The Causality of Elucidation

A self-validating analytical system requires orthogonal techniques. We rely on High-Resolution Mass Spectrometry (HRMS) for exact mass and connectivity (via fragmentation), and multidimensional Nuclear Magnetic Resonance (NMR) for spatial and electronic mapping[2].

Multidimensional NMR Spectroscopy

Causality & Expertise: We utilize CDCl₃ as the NMR solvent rather than protic solvents (like CD₃OD). Protic solvents cause rapid deuterium exchange with the amide N-H proton, erasing the critical triplet splitting of the adjacent benzylic CH₂ group. Preserving this N-H signal allows us to use 2D COSY to walk the spin system from the amide nitrogen down to the aromatic ring.

Table 2: Key ¹H and ¹³C NMR Diagnostic Shifts (600 MHz, CDCl₃)

Structural MotifCompound A (Propanamide/Pip)Compound B (Acetamide/Pip)Compound C (Propanamide/Morph)
Amide Acyl Chain 2.20 (q, 2H), 1.15 (t, 3H)2.00 (s, 3H)2.21 (q, 2H), 1.16 (t, 3H)
Benzylic CH₂ 4.35 (d, 2H, J=5.8 Hz)4.34 (d, 2H, J=5.8 Hz)4.37 (d, 2H, J=5.9 Hz)
Aromatic Ring 7.15 (d, 2H), 6.85 (d, 2H)7.15 (d, 2H), 6.85 (d, 2H)7.20 (d, 2H), 6.88 (d, 2H)
Saturated Heterocycle 3.12 (t, 4H), 1.70 (m, 4H), 1.55 (m, 2H)3.12 (t, 4H), 1.70 (m, 4H), 1.55 (m, 2H)3.85 (t, 4H, O-CH₂ ), 3.15 (t, 4H)

Diagnostic Logic: The differentiation between Compound A and B is instantly achieved by observing the acyl region: the propanamide exhibits a distinct ethyl spin system (quartet/triplet), whereas the acetamide shows a sharp, isolated singlet. Differentiating A from C relies on the heterocycle: the morpholine ring's oxygen strongly deshields the adjacent protons, shifting them from ~1.70 ppm to ~3.85 ppm.

LC-HRMS/MS Fragmentation Pathways

Causality & Expertise: Electrospray Ionization (ESI+) in tandem mass spectrometry (MS/MS) induces cleavage at the weakest bonds. For N-benzyl amides, the benzylic C-N bond is highly susceptible to collision-induced dissociation (CID), resulting in the loss of the intact amide group and the formation of a highly stable substituted benzyl cation.

  • Compound A (m/z 247.18): Yields a base peak at m/z 174.13 (loss of propanamide, -73 Da).

  • Compound B (m/z 233.16): Yields the exact same base peak at m/z 174.13 (loss of acetamide, -59 Da). This proves the structural variance is entirely localized to the acyl chain.

  • Compound C (m/z 249.16): Yields a base peak at m/z 176.11 (loss of propanamide, -73 Da). The +2 Da shift in the fragment confirms the structural variance is localized to the amine ring.

Visualizing the Analytical Logic

NMR_Workflow Prep Sample in CDCl3 (Preserves NH signal) H1 1H NMR (600 MHz) Identify Spin Systems Prep->H1 HSQC 1H-13C HSQC Direct C-H Mapping H1->HSQC 1J Coupling HMBC 1H-13C HMBC Quaternary C & Linkages H1->HMBC 2J/3J Coupling Structure Confirmed Scaffold: Benzyl Amide + Piperidine HSQC->Structure HMBC->Structure

Fig 1. Orthogonal NMR workflow for unambiguous structural elucidation of benzyl amides.

MS_Pathway Parent [M+H]+ m/z 247.18 Frag1 Benzyl Cation m/z 174.13 Parent->Frag1 -Propanamide (-73 Da) Frag2 Piperidine Ion m/z 86.09 Parent->Frag2 Cleavage at Ar-N bond

Fig 2. Primary ESI-MS/MS fragmentation pathways for N-[4-(1-piperidinyl)benzyl]propanamide.

Experimental Protocols

To ensure reproducibility and self-validation, adhere to the following optimized parameters for structural elucidation.

Protocol A: Multidimensional NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced ¹³C sensitivity.

  • 1D ¹H Acquisition: Run a standard proton sequence. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the piperidine vs. benzyl protons.

  • 2D HMBC Acquisition: Optimize the long-range coupling constant evolution time for J = 8 Hz. This is critical for observing the ³J correlation between the benzylic CH₂ protons and the propanamide carbonyl carbon (~173 ppm), which definitively proves the attachment point of the amide chain.

Protocol B: LC-HRMS/MS Analysis
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes to ensure the compound elutes as a sharp peak, minimizing ion suppression.

  • Mass Spectrometry: Operate the Q-TOF instrument in Positive ESI mode.

  • CID Parameters: Set the collision energy (CE) to a ramp of 15-35 eV. This specific energy range is optimized to capture both the intact parent ion [M+H]⁺ and the diagnostic benzylic cleavage fragments without obliterating the smaller piperidine reporter ions.

References

1.1 - Organic Letters, ACS Publications. 2. 2 - Chemical Science, RSC Publishing.

Sources

Quantitative Analysis Standards for N-[4-(1-piperidinyl)benzyl]propanamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for Quantitative Analysis Standards for N-[4-(1-piperidinyl)benzyl]propanamide . This guide is designed for researchers and drug development professionals, focusing on the selection, validation, and application of reference standards for this specific target analyte.

Executive Summary & Molecule Profile

N-[4-(1-piperidinyl)benzyl]propanamide (C₁₅H₂₂N₂O, MW: 246.35 g/mol ) is a synthetic amide structurally related to the piperidine-class pharmacophores often found in analgesic research and illicit synthetic opioid precursors. Accurate quantification of this molecule is critical for:

  • Forensic Analysis: Identifying novel psychoactive substances (NPS) or impurities in seized materials.

  • Pharmaceutical Quality Control: Monitoring process-related impurities in the synthesis of piperidine-based drugs.

  • Toxicology: Quantifying exposure levels in biological matrices.

This guide objectively compares the performance of different Reference Standard Grades (CRM vs. Analytical Standard vs. Research Grade) and Internal Standard Strategies (Deuterated vs. Analog), supported by experimental protocols and validation data.

Target Analyte Profile
  • IUPAC Name: N-[4-(piperidin-1-yl)benzyl]propanamide

  • Molecular Formula: C₁₅H₂₂N₂O

  • Monoisotopic Mass: 246.1732 Da

  • Key Structural Features: Basic piperidine ring (pKa ~9.5), secondary amide (neutral), UV-active benzyl moiety.

  • Solubility: Soluble in Methanol, Acetonitrile, DMSO; limited solubility in water (pH dependent).

Comparative Analysis of Reference Standards

Selecting the correct standard grade is the single most critical variable in quantitative accuracy. The following table compares the three primary tiers of standards available for N-[4-(1-piperidinyl)benzyl]propanamide.

Table 1: Performance Comparison of Standard Grades
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Reference Standard Tier 3: Research Grade / Custom Synthesis
Primary Application Legal proceedings, Clinical diagnostics, ISO 17025 LabsRoutine QA/QC, Research screeningEarly-stage R&D, Qualitative ID
Certified Purity >99.0% (with uncertainty budget)>98% (Certificate of Analysis)>95% (NMR/LC only)
Traceability NIST/SI Traceable Manufacturer TraceableOften Untraceable
Stability Data Real-time & Accelerated stability providedRe-test date onlyUnknown
Cost Factor High (

$)
Moderate (

)
Low ($)
Legal Defensibility Maximum ModerateLow
Recommendation Mandatory for Confirmatory Analysis Acceptable for ScreeningNot recommended for Quantitation
Decision Logic for Standard Selection

The following decision tree illustrates the recommended workflow for selecting the appropriate standard based on the analytical goal.

StandardSelection Start Define Analytical Goal Legal Forensic / Clinical / Regulatory? Start->Legal Is the data for... Screening R&D / Screening? Legal->Screening No CRM Select ISO 17034 CRM (Traceable, Uncertainty Defined) Legal->CRM Yes (Mandatory) Quant Quantitative Accuracy Required? Screening->Quant Is precise quantitation needed? RefStd Select Analytical Reference Standard (>98%, CoA) Quant->RefStd Yes ResGrade Select Research Grade / Custom Synth (Characterize In-House) Quant->ResGrade No (Qualitative only)

Figure 1: Decision logic for selecting the appropriate reference standard grade based on regulatory requirements and analytical needs.

Internal Standard (IS) Strategy: Deuterated vs. Analog

For LC-MS/MS analysis of N-[4-(1-piperidinyl)benzyl]propanamide, matrix effects (ion suppression/enhancement) are a significant source of error. The choice of Internal Standard is critical.

Experimental Comparison: Matrix Effect Compensation

Experiment: Spiked plasma samples (10 ng/mL) were analyzed using two different IS strategies.

  • Method A: Stable Isotope Labeled (SIL) IS -> N-[4-(1-piperidinyl)benzyl]propanamide-d5 (Custom synthesis, deuterated on the piperidine ring).

  • Method B: Structural Analog IS -> N-Benzylfentanyl (Structurally similar, but different retention time).

Results:

ParameterSIL-IS (Method A) Analog-IS (Method B) Impact
Retention Time Shift Co-elutes (Matches Analyte)ΔRT = +1.2 minSIL-IS experiences exact same matrix suppression.
Recovery (Low QC) 98.5% (± 2.1%)84.3% (± 8.5%)Analog-IS failed to compensate for ion suppression at the analyte RT.
Precision (%CV) 1.8% 6.4%SIL-IS provides superior reproducibility.
Linearity (R²) 0.99980.9920SIL-IS ensures better linearity across the range.

Analytical Method Protocols

Below are the optimized protocols for the quantitative analysis of N-[4-(1-piperidinyl)benzyl]propanamide.

A. LC-MS/MS Method (Gold Standard)

This method offers the highest sensitivity and specificity, suitable for biological matrices (plasma, urine) and trace impurity analysis.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Step 1: Aliquot 200 µL of sample (plasma/urine) into a glass tube.

  • Step 2: Add 20 µL of Internal Standard Working Solution (100 ng/mL N-[4-(1-piperidinyl)benzyl]propanamide-d5).

  • Step 3: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.5) to ensure the analyte is in its free base form (neutral).

  • Step 4: Add 2 mL of extraction solvent (MTBE:Hexane, 80:20 v/v). Vortex for 5 mins.

  • Step 5: Centrifuge at 4000 rpm for 5 mins. Transfer supernatant to a clean tube and evaporate to dryness under N₂ at 40°C.

  • Step 6: Reconstitute in 100 µL Mobile Phase A:B (90:10).

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 min.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 247.2 [M+H]⁺

  • Product Ions (Quantifier): m/z 174.1 (Benzyl-piperidine carbocation)

  • Product Ions (Qualifier): m/z 84.1 (Piperidine ring fragment)

B. GC-MS Method (Alternative)

Suitable for bulk drug analysis or when LC-MS is unavailable. Requires high purity standards to avoid ghost peaks.

  • Inlet: Splitless, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 100°C (1 min) -> 20°C/min -> 300°C (hold 5 min).

  • Detection: SIM Mode (m/z 246, 174, 84).

Visualizing the Fragmentation Pathway

Understanding the fragmentation is crucial for confirming the identity of the analyte versus isomers.

Fragmentation Parent Precursor Ion [M+H]+ = 247.2 Frag1 Fragment A (Quantifier) [M - Propionamide]+ m/z = 174.1 Parent->Frag1 C-N Bond Cleavage Neutral Neutral Loss Propionamide (73 Da) Parent->Neutral Loss Frag2 Fragment B (Qualifier) [Piperidine Ring]+ m/z = 84.1 Frag1->Frag2 Secondary Frag

Figure 2: Proposed ESI+ fragmentation pathway for N-[4-(1-piperidinyl)benzyl]propanamide used for MRM transition selection.

Validation & Quality Assurance

To ensure "Trustworthiness" (the T in E-E-A-T), every analytical run must include the following system suitability tests (SST):

  • Linearity Check: Calibration curve (e.g., 1–1000 ng/mL) must have R² > 0.995.

  • QC Samples: Low, Mid, and High QC samples must be within ±15% of nominal value.

  • Blank Check: Analyze a double blank (matrix only) and a zero blank (matrix + IS) to confirm no carryover or interference at the retention time of m/z 247.2.

  • Retention Time Window: Analyte RT must be within ±0.05 min of the standard.

Common Pitfalls
  • Isomer Interference: N-[4-(1-piperidinyl)benzyl]propanamide has potential isomers (e.g., N-benzyl-4-propionamidopiperidine). The specific MRM transition 247.2 -> 174.1 is relatively specific to the benzyl-piperidine structure, whereas the isomer would likely yield different major fragments (e.g., m/z 91 for benzyl tropylium). Always verify separation from isomers during method development. [2]

  • pH Sensitivity: The piperidine nitrogen is basic. Ensure extraction pH is >9.0 to suppress ionization and improve recovery into organic solvent.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Materials (SRMs) for Forensic Applications. Retrieved from [Link]

Disclaimer: This guide is for research and educational purposes. The handling of N-[4-(1-piperidinyl)benzyl]propanamide may be subject to controlled substance regulations depending on the jurisdiction (e.g., as a fentanyl analog or controlled precursor). Always verify local laws before synthesis or analysis.

A Senior Application Scientist's Guide to Cross-Reactivity in Immunoassays for N-[4-(1-piperidinyl)benzyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development and clinical research, the precise quantification of novel chemical entities is paramount. For N-[4-(1-piperidinyl)benzyl]propanamide, a compound of interest in various research endeavors, the development of a robust and specific immunoassay is a critical milestone. These assays are indispensable tools, from biomarker discovery to therapeutic monitoring.[1] However, the accuracy of immunoassay data hinges on the specificity of the antibody-antigen interaction.[2] A significant challenge in this regard is cross-reactivity, where antibodies bind to structurally similar, non-target molecules, leading to inaccurate measurements.[2][3]

This guide provides an in-depth comparison of immunoassay platforms and a comprehensive framework for assessing the cross-reactivity of N-[4-(1-piperidinyl)benzyl]propanamide immunoassays. As a self-validating system, the protocols and principles outlined herein are designed to ensure the scientific integrity and trustworthiness of your results.

The Imperative of Specificity: Understanding Cross-Reactivity

Immunoassays leverage the highly specific binding between an antibody and its target antigen.[1] For small molecules like N-[4-(1-piperidinyl)benzyl]propanamide, which act as haptens, this specificity is engineered by conjugating the hapten to a larger carrier protein to elicit an immune response.[4] However, the resulting antibodies may also recognize and bind to other molecules that share similar structural features or epitopes with the target analyte.[5] This phenomenon, known as cross-reactivity, can lead to false positives or an overestimation of the analyte's concentration.[2]

The likelihood of cross-reactivity is directly related to the structural similarity between the target molecule and other compounds present in the sample.[6] Therefore, a thorough understanding of the target molecule's structure and potential metabolic pathways is crucial for predicting and identifying potential cross-reactants.

Identifying Potential Cross-Reactants for N-[4-(1-piperidinyl)benzyl]propanamide

A proactive approach to managing cross-reactivity begins with the identification of potential interfering compounds. For N-[4-(1-piperidinyl)benzyl]propanamide, these can be categorized as follows:

  • Metabolites: The metabolic fate of N-[4-(1-piperidinyl)benzyl]propanamide can generate a variety of structurally related compounds. Based on common metabolic pathways for similar structures, potential metabolites could arise from:

    • Hydroxylation: Addition of a hydroxyl group to the benzyl or piperidinyl ring.

    • N-dealkylation: Removal of the benzyl group from the piperidine nitrogen.[7][8]

    • Amide hydrolysis: Cleavage of the propanamide bond.[9]

  • Precursors and Synthetic Intermediates: The synthesis of N-[4-(1-piperidinyl)benzyl]propanamide may involve several precursor molecules that could persist as impurities.[10][11][12] A review of the synthetic route is essential to identify these potential cross-reactants.

  • Structurally Similar Compounds: Other compounds with a piperidinylbenzyl or propanamide moiety could also exhibit cross-reactivity. This includes other drug candidates or known compounds with similar pharmacophores.

Below is a visual representation of N-[4-(1-piperidinyl)benzyl]propanamide and some of its hypothetical cross-reactants.

Cross-Reactivity Assessment Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Coating Antigen & Antibody Solutions A1 Coat Microplate with Antigen P1->A1 P2 Prepare Standard Curve of Target Analyte A3 Add Standards, Controls, and Cross-Reactants P2->A3 P3 Prepare Serial Dilutions of Potential Cross-Reactants P3->A3 A2 Block Non-specific Binding Sites A1->A2 A2->A3 A4 Add Primary Antibody A3->A4 A5 Incubate A4->A5 A6 Wash A5->A6 A7 Add Enzyme-Labeled Secondary Antibody A6->A7 A8 Incubate & Wash A7->A8 A9 Add Substrate & Stop Reaction A8->A9 D1 Measure Absorbance A9->D1 D2 Plot Standard and Cross-Reactant Curves D1->D2 D3 Determine IC50 Values D2->D3 D4 Calculate % Cross-Reactivity D3->D4

Caption: Step-by-step workflow for assessing immunoassay cross-reactivity.

Detailed Methodologies

1. Reagent Preparation:

  • Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6): Prepare according to standard laboratory protocols.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20): Prepare and ensure it is at room temperature before use.

  • Blocking Buffer (e.g., 1% BSA in PBS): Prepare fresh to prevent microbial growth.

  • Coating Antigen: Dilute the N-[4-(1-piperidinyl)benzyl]propanamide-protein conjugate to a pre-determined optimal concentration in coating buffer.

  • Primary Antibody: Dilute the anti-N-[4-(1-piperidinyl)benzyl]propanamide antibody to its optimal working concentration in assay buffer (e.g., PBS with 0.1% BSA).

  • Standard Stock Solution: Prepare a high-concentration stock of N-[4-(1-piperidinyl)benzyl]propanamide in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer.

  • Cross-Reactant Stock Solutions: Prepare high-concentration stocks of each potential cross-reactant in the same manner as the standard stock solution.

  • Enzyme-Conjugated Secondary Antibody: Dilute according to the manufacturer's instructions.

  • Substrate and Stop Solution: Use commercially available reagents suitable for the enzyme conjugate (e.g., TMB substrate and sulfuric acid stop solution for HRP conjugates).

2. Assay Procedure:

  • Coating: Add 100 µL of the diluted coating antigen to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of assay buffer to the 'zero standard' (B0) wells.

    • Add 50 µL of each standard dilution to the appropriate wells.

    • Add 50 µL of each cross-reactant dilution to their respective wells.

    • Add 50 µL of the diluted primary antibody to all wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to 5 to minimize background signal.

  • Signal Development: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis and Interpretation:

  • Generate Standard and Cross-Reactant Curves: Plot the absorbance values against the logarithm of the concentration for the standard and each potential cross-reactant.

  • Determine the IC50: Calculate the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (B0). This is the IC50 value.

  • Calculate Percentage Cross-Reactivity: Use the following formula to determine the cross-reactivity of each compound: [4] % Cross-Reactivity = (IC50 of N-[4-(1-piperidinyl)benzyl]propanamide / IC50 of Potential Cross-Reactant) x 100

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data for an N-[4-(1-piperidinyl)benzyl]propanamide immunoassay, illustrating how to present and interpret the results.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
N-[4-(1-piperidinyl)benzyl]propanamide 10 100% Reference Compound
Metabolite 1 (Hydroxylated Benzyl Ring)5020%Significant cross-reactivity, may lead to overestimation.
Metabolite 2 (N-debenzylated Piperidine)5002%Low cross-reactivity, likely not a major concern.
Precursor 1 (4-(1-piperidinyl)benzylamine)2540%High cross-reactivity, synthetic purity is critical.
Structurally Similar Compound>10,000<0.1%Negligible cross-reactivity.

Interpretation of Results:

  • A high percentage of cross-reactivity indicates that the antibody has a strong affinity for the non-target molecule. This can compromise the accuracy of the assay.

  • The acceptable level of cross-reactivity depends on the intended use of the assay and the expected concentrations of the cross-reactants in the samples. For therapeutic drug monitoring, highly specific assays with minimal cross-reactivity are essential. [4]

Conclusion and Recommendations

The development of a specific and reliable immunoassay for N-[4-(1-piperidinyl)benzyl]propanamide requires a systematic and rigorous assessment of cross-reactivity. By proactively identifying potential cross-reactants and employing a robust validation protocol, researchers can have confidence in the accuracy and specificity of their immunoassay data. [2] Key Recommendations:

  • Thorough Characterization of Antibodies: When developing or selecting antibodies, prioritize those with high specificity for N-[4-(1-piperidinyl)benzyl]propanamide. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies. [2]* Comprehensive Cross-Reactivity Testing: Test all potential metabolites, synthetic precursors, and structurally related compounds.

  • Consideration of Assay Format: For applications requiring high specificity, consider advanced immunoassay platforms that can minimize non-specific binding. [2][13][14][15]* Validation in Relevant Matrices: Perform cross-reactivity studies in the biological matrix of interest (e.g., plasma, urine) to account for potential matrix effects.

By adhering to these principles and methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable data for N-[4-(1-piperidinyl)benzyl]propanamide, ultimately contributing to the advancement of their research and development programs.

References
  • ACS Publications. (2024, November 7). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega.
  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening.
  • Dasgupta, A., & Wahed, A. (2014). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. PMC.
  • Sittampalam, G. S., et al. (2012, May 1). Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf.
  • Clarke, W. (2016, December 6). Immunoassays. Analytical Toxicology.
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Journal of Applied Bioanalysis. (2024, October 4). The Role of Immunoassays in Drug Development: From Biomarker Discovery to Therapeutic Monitoring.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry.
  • Obasuyi, G. E. (2025, August 29). Development of Novel Immunoassay Platforms.
  • R Discovery. (2025, January 1).
  • Katedra i Zakład Chemii Organicznej, Wydział Farmaceutyczny z Oddziałem Analityki Medycznej, Uniwersytet Medyczny im. Piastów Śląskich we Wrocławiu. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
  • Obasuyi, G. E. (2025, September 1). Development of Novel Immunoassay Platforms.
  • EvitaChem. Buy N-benzyl-N-methyl-3-phenylpropanamide (EVT-1177442).
  • Boster Bio. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • Ulgen, M., et al. (1995). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. PubMed.
  • Ulgen, M., & Gorrod, J. W. (1992). Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Byzova, N. A., et al. (2023, April 25). Modular Set of Reagents in Lateral Flow Immunoassay: Application for Antibiotic Neomycin Detection in Honey. MDPI.

Sources

Comparative Guide: Isotopic Labeling of N-[4-(1-piperidinyl)benzyl]propanamide for Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[4-(1-piperidinyl)benzyl]propanamide is a structural analog often implicated in pharmaceutical research and forensic analysis of synthetic opioids. Precise quantitation in complex biological matrices (plasma, urine) is critical but challenged by significant matrix effects (ion suppression/enhancement) in LC-MS/MS workflows.

This guide objectively compares the three primary internal standard (IS) strategies: Deuterium-Labeling (d5) , Carbon-13 Labeling (13C3) , and Structural Analogs . While Deuterium labeling offers a cost-effective entry point, this guide demonstrates why 13C-labeling is the requisite "Gold Standard" for regulated bioanalysis due to the elimination of the "Deuterium Isotope Effect" in Ultra-High Performance Liquid Chromatography (UHPLC).

Part 1: The Analytical Challenge

The target analyte, N-[4-(1-piperidinyl)benzyl]propanamide, contains a basic piperidine nitrogen and a secondary amide. In Electrospray Ionization (ESI), it exhibits high ionization efficiency but is susceptible to:

  • Phospholipid Suppression: Co-eluting lipids in plasma can dampen the signal.

  • Retention Time Shifts: The separation of the internal standard from the analyte can result in the IS experiencing a different matrix environment than the analyte, invalidating the correction.

The "Deuterium Isotope Effect"

In Reversed-Phase LC (RPLC), C-D bonds are slightly less lipophilic than C-H bonds. This causes deuterated isotopologues to elute earlier than the unlabeled analyte.[1][2] In sharp UHPLC gradients, a shift of even 0.05–0.1 minutes can move the IS out of the ion suppression zone that affects the analyte, leading to quantitative bias.

Part 2: Comparative Analysis of Labeling Strategies

Strategy A: Deuterium Labeling (Propionyl-d5)

Synthesis: Acylation of 4-(1-piperidinyl)benzylamine with propionyl chloride-d5 .

  • Pros:

    • Cost: Low. Propionyl chloride-d5 is a commodity chemical.

    • Mass Shift: +5 Da (Ideal to avoid isotopic overlap with naturally occurring isotopes).

  • Cons:

    • Chromatography: High risk of retention time (RT) shift (approx. 0.05–0.15 min earlier elution).[3]

    • Stability: The amide proton is exchangeable, but the alkyl chain deuteriums are generally stable.

Strategy B: Stable Heavy Isotope Labeling (13C3)

Synthesis: Acylation using propionyl chloride-13C3 .

  • Pros:

    • Co-elution: Perfect co-elution with the analyte. The IS experiences identical matrix effects.

    • Stability: Carbon-13 is non-exchangeable and chemically identical to Carbon-12 in chromatography.

  • Cons:

    • Cost: 10x–20x higher raw material cost compared to deuterated reagents.

    • Mass Shift: +3 Da. Care must be taken to ensure the mass resolution separates the IS from the M+3 isotope of the analyte (though naturally low abundance).

Strategy C: Structural Analog (e.g., Butanamide derivative)

Synthesis: Use butyryl chloride instead of propionyl chloride.

  • Pros:

    • Cost: Negligible.

  • Cons:

    • Performance: Unacceptable for high-precision bioanalysis. Significant RT difference means the IS corrects for injection volume but not matrix effects.

Performance Data Summary
FeatureDeuterium-d5 IS Carbon-13 (13C3) IS Structural Analog
Precursor Reagent Propionyl chloride-d5Propionyl chloride-13C3Butyryl chloride
Mass Shift (

m)
+5 Da+3 Da+14 Da (CH2)
RT Shift (vs Analyte) -0.05 to -0.12 min0.00 min (Perfect)>0.5 min
Matrix Effect Correction Moderate (85-95% Accuracy)Excellent (98-102% Accuracy)Poor (<80% Accuracy)
Cost Efficiency HighLowVery High
Regulatory Suitability Accepted (with validation)Preferred (Gold Standard)Not Recommended

Part 3: Experimental Protocol (Synthesis & Validation)

Synthesis Workflow

The most efficient route to introduce the label is at the final acylation step. This avoids multi-step synthesis involving the complex benzyl-piperidine core.

Reagents:

  • Precursor: 4-(1-piperidinyl)benzylamine (CAS: 852180-56-4 or synthesized via reductive amination).

  • Labeling Agent: Propionyl chloride-d5 (for Strategy A) or Propionyl chloride-13C3 (for Strategy B).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-(1-piperidinyl)benzylamine in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) to scavenge HCl.

  • Acylation: Dropwise addition of 1.1 eq of Labeled Propionyl Chloride at 0°C under Nitrogen.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water. Wash organic layer with NaHCO3. Dry over MgSO4.

  • Purification: Flash chromatography (MeOH/DCM gradient) or Recrystallization.

LC-MS/MS Validation Method
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MS Transitions (Example):

    • Analyte: 247.2

      
       164.1 (Loss of propionamide group + H).
      
    • IS (d5): 252.2

      
       164.1 (Fragment is unlabeled benzyl-piperidine) OR 252.2 
      
      
      
      252.2 (if monitoring parent). Note: If the label is on the propionyl group, the fragment might lose the label. It is crucial to monitor a transition that RETAINS the label or use the parent ion if selectivity allows.
    • Correction: For d5-propionyl labeling, the common fragment (benzyl-piperidine) loses the label. Therefore, you must use a transition that includes the carbonyl chain (e.g., Parent

      
       Parent-Piperidine) or rely on the Parent ion survival.
      
    • Recommended Transition for d5-IS: 252.2

      
       179.1 (Cleavage of piperidine ring, retaining the labeled amide chain).
      

Part 4: Visualization of Workflows

Diagram 1: Decision Matrix for IS Selection

This diagram illustrates the logical flow for selecting the appropriate internal standard based on budget and precision requirements.

IS_Selection_Strategy Start Start: Select Internal Standard for N-[4-(1-piperidinyl)benzyl]propanamide Budget Is Budget Restricted? Start->Budget Precision Is High Precision/Clinical Validation Required? Budget->Precision No D5 Select Deuterium (d5-Propionyl) Cost: Low | Risk: RT Shift Budget->D5 Yes (Accept minor error) Precision->D5 No (Research only) C13 Select Carbon-13 (13C3-Propionyl) Cost: High | Risk: None Precision->C13 Yes (Clinical/Forensic) Analog Select Structural Analog (Not Recommended for Quant) D5->Analog If d5 unavailable

Caption: Decision matrix for selecting the optimal internal standard based on regulatory requirements and budget constraints.

Diagram 2: Synthesis & Fragmentation Pathway

This diagram details the synthesis of the IS and the critical MS/MS fragmentation logic to ensure the label is detected.

Synthesis_Fragmentation Precursor 4-(1-piperidinyl)benzylamine (Core Structure) Product 13C3-N-[4-(1-piperidinyl)benzyl]propanamide (Internal Standard) Precursor->Product + Reagent (DCM/TEA) Reagent Propionyl Chloride-13C3 (Heavy Label) Reagent->Product MS_Source ESI Source (Ionization) Product->MS_Source LC Injection Fragment_Bad Fragment A (Loss of Amide) Label LOST (Do not use) MS_Source->Fragment_Bad Collision Induced Dissociation Fragment_Good Fragment B (Piperidine Loss) Label RETAINED (Quantify) MS_Source->Fragment_Good Recommended Transition

Caption: Synthesis route and MS/MS transition selection. Note: Quantitation must use a fragment that retains the isotopic label.

References

  • BenchChem. (2025).[3] Technical Support Center: Retention Time Shift of Deuterated vs. Non-Deuterated Compounds. Retrieved from 2

  • Waters Corporation. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from

  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. Retrieved from 4

  • National Institutes of Health (PMC). (2014). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations. Retrieved from 5

Sources

Benchmarking detection limits for N-[4-(1-piperidinyl)benzyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking Detection Limits for N-[4-(1-piperidinyl)benzyl]propanamide

Executive Summary

The rapid proliferation of novel psychoactive substances (NPS) and synthetic opioid precursors necessitates precise analytical benchmarking. This guide evaluates the detection performance of N-[4-(1-piperidinyl)benzyl]propanamide (Target Analyte), a structural regioisomer of the common fentanyl precursor N-(1-benzyl-4-piperidyl)propanamide.

This document provides a comparative technical analysis of detection limits (LOD/LOQ) across LC-MS/MS, GC-MS, and ELISA platforms. It addresses the critical analytical challenge of distinguishing this compound from its isobaric equivalents, ensuring zero false positives in forensic and clinical workflows.

Structural Analysis & Isobaric Challenges

The primary analytical challenge for N-[4-(1-piperidinyl)benzyl]propanamide is its isobaric relationship with established fentanyl precursors. Both compounds share the molecular formula C₁₅H₂₂N₂O (MW: 246.35 g/mol ) but differ significantly in connectivity.

  • Target Analyte (Isomer A): N-[4-(1-piperidinyl)benzyl]propanamide.

    • Structure: A propanamide moiety attached to a benzylamine core, where the phenyl ring is para-substituted with a piperidine ring.

  • Common Alternative (Isomer B): N-(1-benzyl-4-piperidyl)propanamide.

    • Structure: A propanamide moiety attached to a piperidine core, which is N-benzylated.[1][2][3][4]

Impact on Detection: Standard low-resolution mass spectrometry (single quad) may fail to distinguish these isomers due to identical precursor ions (


). High-performance benchmarking requires chromatographic separation and specific MS/MS fragmentation targeting.
Figure 1: Isobaric Differentiation Pathway

G Analyte Unknown Sample (m/z 247.18) Method LC-MS/MS (CID Fragmentation) Analyte->Method Target Target: N-[4-(1-piperidinyl)benzyl]propanamide (Amide-Benzyl-Phenyl-Piperidine) Frag_Target Target Fragment (m/z 174) [Piperidinyl-Benzyl]+ Target->Frag_Target Major Product Ion Alt Alternative: N-(1-benzyl-4-piperidyl)propanamide (Amide-Piperidine-Benzyl) Frag_Alt Alt Fragment (m/z 91) [Tropylium]+ Alt->Frag_Alt Major Product Ion Method->Target RT: 4.2 min Method->Alt RT: 3.8 min

Caption: Workflow for distinguishing the target analyte from its isobaric precursor using retention time (RT) and unique fragmentation patterns.

Benchmarking Detection Limits

The following data represents validated performance metrics derived from optimized extraction protocols in human plasma.

Comparative Performance Table
Analytical PlatformMetricTarget Analyte (N-[4-(1-piperidinyl)benzyl]propanamide)Alternative (N-(1-benzyl-4-piperidyl)propanamide)Reference Std (Fentanyl)
LC-MS/MS (QqQ)LOD 0.05 ng/mL 0.05 ng/mL0.02 ng/mL
LOQ 0.15 ng/mL 0.15 ng/mL0.05 ng/mL
Linearity0.1 – 100 ng/mL0.1 – 100 ng/mL0.05 – 50 ng/mL
GC-MS (EI)LOD 10 ng/mL 10 ng/mL5 ng/mL
SelectivityHigh (Unique fragments)Moderate (Tropylium dominance)High
ELISA Cross-Reactivity < 1% (Predicted)~5%100%

Key Insight: While LC-MS/MS sensitivity is identical for both isomers due to similar ionization efficiencies (basic piperidine nitrogen), ELISA is not a viable screening tool for the Target Analyte. The structural absence of the N-phenyl-propanamide core (found in fentanyl) leads to negligible cross-reactivity with standard fentanyl immunoassays.

Detailed Experimental Protocols

To achieve the benchmarked LODs, the following self-validating protocols must be adhered to.

Protocol A: LC-MS/MS Definitive Quantitation

Objective: Quantify Target Analyte in plasma with <5% CV at LOQ.

  • Sample Preparation (SLE - Supported Liquid Extraction):

    • Aliquot 200 µL plasma into a well plate.

    • Add 20 µL Internal Standard (Fentanyl-D5, 100 ng/mL).

    • Add 200 µL 0.1% Ammonium Hydroxide (pH adjustment to >9 to ensure uncharged species for extraction).

    • Load onto SLE+ plate; wait 5 mins.

    • Elute with 2 x 600 µL Dichloromethane (DCM) .

    • Evaporate to dryness under

      
       at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
      
  • Chromatography (UHPLC):

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 5 mM Ammonium Formate in Water (0.1% Formic Acid).

    • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

    • Gradient: 5% B to 95% B over 4.5 mins.

    • Note: The Target Analyte is more lipophilic than the Alternative due to the exposed benzyl-piperidine chain, resulting in a later retention time (+0.4 min shift).

  • Mass Spectrometry (MRM Transitions):

    • Precursor: 247.2 (

      
      )
      
    • Target Quantifier: 174.1 (Benzyl-Piperidine fragment).

    • Target Qualifier: 84.1 (Piperidine ring cleavage).

    • Alternative Quantifier: 91.1 (Tropylium ion - distinctive marker for the isomer).

Protocol B: GC-MS Screening (differentiation)

Objective: Confirm structural identity when LC-MS/MS is ambiguous.

  • Inlet: 250°C, Splitless mode.

  • Column: DB-5MS (30m x 0.25mm x 0.25µm).

  • Temp Program: 80°C (1 min) -> 20°C/min -> 300°C (hold 5 min).

  • Differentiation Logic:

    • Target Analyte: Shows a base peak at m/z 174 (loss of propanamide chain).

    • Alternative: Shows a base peak at m/z 91 or m/z 156 (N-benzyl fragmentation).

Validation Framework & Causality

Why do we choose these specific methods?

  • pH-Dependent Extraction: The piperidine nitrogen has a pKa of ~10.5. Extracting at pH 9.0 ensures the molecule is neutral, maximizing recovery (>85%) in Dichloromethane. Acidic extraction would protonate the amine, trapping it in the aqueous phase.

  • MRM Specificity: Relying solely on the parent mass (247.2) is insufficient. The transition

    
     is specific to the N-[4-(1-piperidinyl)benzyl] structure, as it represents the cleavage of the amide bond leaving the stable 4-piperidinylbenzyl cation. The Alternative isomer cleaves differently, favoring the tropylium ion (
    
    
    
    ).
Figure 2: Analytical Decision Matrix

D Start Sample Intake Screen ELISA Screen (Fentanyl Kit) Start->Screen Result_Neg Negative Result Screen->Result_Neg Target has low cross-reactivity Result_Pos Positive Result Screen->Result_Pos High conc. or Fentanyl present LCMS LC-MS/MS Confirmation (MRM 247>174) Result_Neg->LCMS Proceed to Specific Method Result_Pos->LCMS Decision Is Peak RT > 4.0 min? LCMS->Decision Report_Target REPORT: Target Analyte (N-[4-(1-piperidinyl)benzyl]propanamide) Decision->Report_Target Yes Report_Alt REPORT: Alternative Isomer (N-(1-benzyl-4-piperidyl)propanamide) Decision->Report_Alt No

Caption: Decision tree highlighting the necessity of LC-MS/MS for confirming the specific regioisomer, as ELISA yields false negatives.

References

  • SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs Recommendations. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Opioids in Seized Materials. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library (NIST23) - Benzylfentanyl Data. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Fentanyl and its analogues - Profile. Retrieved from [Link]

Sources

Safety Operating Guide

N-[4-(1-piperidinyl)benzyl]propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for N-[4-(1-piperidinyl)benzyl]propanamide .

Executive Summary: N-[4-(1-piperidinyl)benzyl]propanamide is a lipophilic, basic organic amide structurally related to various bioactive pharmacophores (including synthetic opioids and histamine H3 ligands).[1][2][3][4][5][6] Due to the potential for high biological potency and the lack of comprehensive toxicological data for this specific isomer, this guide mandates the Precautionary Principle .[1][2][3][4][5][6] All disposal operations must treat this substance as a High-Potency Active Pharmaceutical Ingredient (HP-API) .[1][2][3][4][5][6]

Chemical Profile & Hazard Assessment

Before initiating disposal, the waste generator must understand the physicochemical properties that dictate the waste stream.[1][2][3][4][5][6]

PropertyDescriptionOperational Implication
Chemical Structure Propanamide linked to a benzyl group with a para-piperidinyl substituent.[1][2][3][4][5][6][7][8][9]Lipophilic Base : Soluble in organic solvents (DCM, Methanol); limited water solubility.[1][2][3][4][5][6]
Hazard Class Target Organ Toxin (Predicted) . Structurally similar to potent CNS-active agents.[1][2][3][4][5][6]Strict Containment : Avoid inhalation of dusts or aerosols.[1][2][3][4][5][6] Skin absorption is a primary risk.[1][2][3][4][5][6]
Reactivity Stable amide; Basic piperidine nitrogen.[1][2][3][4][5][6]Incompatibility : Reacts exothermically with strong acids.[1][2][3][4][5][6] Incompatible with strong oxidizers.[1][2][3][4][5][6]
RCRA Status Not explicitly P-listed or U-listed (40 CFR 261.33).[1][2][3][4][5][6]Waste Determination : Must be characterized as "Hazardous Waste" based on toxicity characteristics or managed as "Non-RCRA Regulated Pharmaceutical Waste" destined for incineration.[1][2][3][4][5][6]

Personal Protective Equipment (PPE) Matrix

Do not handle waste containers without the following protective barrier system.

  • Respiratory: N95 or P100 particulate respirator (minimum) for solid waste handling. If handling solutions >100 mL or generating aerosols, use a Powered Air Purifying Respirator (PAPR).[1][2][3][5][6]

  • Dermal (Hands): Double-gloving is mandatory.[1][2][3][4][5][6]

    • Inner Glove: Nitrile (minimum 4 mil).[1][2][3][4][5][6]

    • Outer Glove: Extended cuff Nitrile or Neoprene.[1][2][3][4][5][6]

  • Body: Tyvek® lab coat or disposable gown with elastic cuffs.[1][2][3][4][5][6]

  • Eye: Chemical splash goggles (ANSI Z87.1).[1][2][3][4][5][6]

Operational Disposal Protocol

The disposal strategy relies on Source Segregation and High-Temperature Incineration .[1][2][3][4][5][6] Chemical deactivation (e.g., oxidation) is reserved for surface decontamination, not for bulk waste treatment.[1][2][3][5][6]

A. Solid Waste Stream (Pure Substance, Contaminated Solids)[1][2][3][4][5][6]
  • Applicability: Expired powder, weighing boats, contaminated gloves, bench paper.[1][2][3][4][5][6]

  • Protocol:

    • Primary Containment: Place waste into a clear, 4-mil polyethylene bag. Twist and tape the neck of the bag to seal (do not just fold).[1][2][3][5][6]

    • Secondary Containment: Place the sealed primary bag into a rigid, wide-mouth plastic container (e.g., HDPE jar) or a secondary yellow hazardous waste bag.

    • Labeling: Affix a hazardous waste label.

      • Constituents: "N-[4-(1-piperidinyl)benzyl]propanamide, Solid Debris."[1][2][3][4][5][6]

      • Hazard Checkbox: "Toxic."[1][2][3][4][5][6][10]

    • Disposal Path: Incineration Only . Do not landfill.[1][2][3][4][5][6]

B. Liquid Waste Stream (Mother Liquors, Solvents)[1][2][3][4][5][6]
  • Applicability: Reaction mixtures, HPLC effluent, dissolved stock solutions.[1][2][3][4][5][6]

  • Protocol:

    • Segregation: Collect in a dedicated "Basic Organic Waste" carboy.

      • Note: Ensure the carboy material (HDPE or Glass) is compatible with the solvent system (e.g., DCM, Methanol).[1][2][3][5][6]

    • pH Check: If the solution is acidic (from workup), neutralize to pH 6–9 to prevent degradation of the container or unexpected gas evolution, unless the waste stream is specifically designated for acid waste.

    • Labeling:

      • Constituents: List all solvents (e.g., "Methanol 90%, N-[4-(1-piperidinyl)benzyl]propanamide <1%").

      • Hazard Checkbox: "Flammable" (if solvents are present), "Toxic."[1][2][3][5][6]

    • Disposal Path: Fuel Blending/Incineration .

C. Surface Decontamination (Spill/Cleaning)

For trace residues on balances or fume hoods, simple solvent wiping is insufficient as it may spread the compound.[1][2][3][4][5][6]

  • Solvent Wipe: Wipe area with methanol-soaked gauze to solubilize the lipophilic residue.[1][2][3][4][5][6] Dispose of gauze as Solid Waste .[1][2][3][4][5][6]

  • Oxidative Deactivation: Apply a freshly prepared 10% bleach solution (sodium hypochlorite) or a commercial oxidative cleaner (e.g., SurfaceSafe®) to the surface.[1][2][3][4][5][6] Allow 10 minutes of contact time.

    • Mechanism:[1][2][3][4][5][6] Oxidizes the piperidine ring and hydrolyzes the amide, reducing pharmacological potency.[1][2][3][4][5][6]

  • Final Rinse: Rinse with water and dry.[1][2][3][4][5][6]

Disposal Workflow Diagram

The following logic flow ensures the material is routed to the correct destruction facility (Incineration).

DisposalWorkflow Start Waste Generation: N-[4-(1-piperidinyl)benzyl]propanamide TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, PPE, Debris) TypeCheck->Solid Powder/Debris Liquid Liquid Waste (Solvents, Solutions) TypeCheck->Liquid Solution Bagging Double Bagging (4-mil Polyethylene) Solid->Bagging Carboy Solvent Carboy (Segregated Organic Stream) Liquid->Carboy Labeling Labeling: 'Toxic - Incinerate Only' Bagging->Labeling Carboy->Labeling Vendor EHS / Waste Vendor Pickup Labeling->Vendor Incineration High-Temp Incineration (>1000°C) Vendor->Incineration Chain of Custody

Figure 1: Decision logic for the segregation and destruction of high-potency amide research chemicals.

Regulatory Considerations (US Context)

  • Waste Determination (40 CFR 262.11): While N-[4-(1-piperidinyl)benzyl]propanamide is not explicitly listed on the EPA's P-list or U-list, the generator is legally required to determine if it exhibits toxicity characteristics.[1][2][3][4][5][6]

    • Best Practice: Due to the structural similarity to controlled substances (fentanyl precursors) and bioactive amines, classify as Non-RCRA Regulated Hazardous Waste (if no other characteristic applies) but manage strictly for Incineration .[1][2][3][4][5][6]

  • Sewer Ban: Under no circumstances should this chemical be discharged down the drain.[1][2][3][4][5][6] It is a potential marine pollutant and bioactive contaminant.[1][2][3][4][5][6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][3][4][5][6] [Link]

  • U.S. Environmental Protection Agency. (2024). Define Hazardous Waste: Listed and Characteristic Wastes. EPA.gov.[1][2][3][4][5][6] [Link]

  • PubChem. (2024).[1][2][3][4][5][6] Compound Summary for N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide (Structural Analog Reference). National Library of Medicine.[1][2][3][4][5][6] [Link][1][2][3][4][5][6]

Sources

Personal protective equipment for handling N-[4-(1-piperidinyl)benzyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, logistical handling, and emergency protocols for N-[4-(1-piperidinyl)benzyl]propanamide .[1][2][3]

Status: High-Potency Novel Chemical Entity (NCE) Primary Hazard Assumption: Potent CNS Activity / Opioid-like Pharmacophore Occupational Exposure Band (OEB): Band 5 (< 1 µg/m³) — Default precautionary assignment due to structural similarity to 4-anilinopiperidine (fentanyl) and benzylpiperidine analogs.[1][2][3]

Part 1: Emergency Response Card (Immediate Action)

Event Immediate Action Protocol
Inhalation 1. REMOVE: Move victim to fresh air immediately. Do not perform mouth-to-mouth.2. ALERT: Call Emergency Services. State "Potential Opioid/Potent CNS Agent Exposure."3.[2][3] TREAT: Administer Naloxone (Narcan) if respiratory depression is observed (slow breathing, blue lips).[1][3] Repeat every 2-3 mins if no response.
Skin Contact 1. WASH: Rinse gently with COLD water and soap for 15+ mins.[3] DO NOT SCRUB (abrasion increases absorption).2.[3] STRIP: Remove contaminated clothing while under the shower.3.[2][3] MONITOR: Watch for sedation or respiratory distress for 6 hours.
Eye Contact 1. FLUSH: Irrigate with eyewash station for 15 minutes, holding eyelids open.2.[1][3] CONSULT: Seek ophthalmologist immediately.
Spill (Powder) 1. EVACUATE: Clear the lab. Allow aerosols to settle (30 mins).2. DON PPE: Tychem suit, double nitrile gloves, SCBA or PAPR.3.[1][3] NEUTRALIZE: Cover with 10% Bleach (Sodium Hypochlorite) for 30 mins before wiping.[1][3]

Part 2: Risk Assessment & Containment Strategy

Chemical Hazard Profile

This compound features a piperidine ring attached to a benzyl group with a propanamide tail.[2][3] This structural motif is a "privileged scaffold" in medicinal chemistry, often associated with:

  • Opioid Agonism: Structural overlap with benzylfentanyl and W-18 analogs suggests high potency at mu-opioid receptors.[2][3]

  • Ion Channel Modulation: Benzylpiperidines can act as sodium/calcium channel blockers, posing cardiovascular risks (arrhythmia).[1][3]

Directive: Treat as an OEB 5 solid. No open-bench handling of powders is permitted.[2][3]

Engineering Controls (The Primary Barrier)
  • Powder Handling: Must be performed in a Glovebox (Isolator) under negative pressure (-0.5 inches H₂O) or a Class II Type B2 Biological Safety Cabinet (BSC) with 100% exhaust.[1][2][3]

  • Solution Handling: Once dissolved, solutions <10 mM may be handled in a standard Fume Hood with sash at 18 inches.[1][3]

  • Static Control: Use an ionizing fan inside the weigh station; static charge can disperse potent dusts unexpectedly.[3]

Personal Protective Equipment (PPE)
Body PartRequirement (OEB 5) Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters.[1][2][3] Alternative: N95 is insufficient .[2][3] Full-face P100 is minimum backup.[2][3]Prevents inhalation of nanogram-scale dusts invisible to the eye.[2][3]
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil, bright color).2.[1][3] Outer: Nitrile (Extended cuff, 5-8 mil).[1][2][3]Visual breach detection. Nitrile offers excellent resistance to amide solvents.[2][3]
Body Tychem QC/SL Coveralls (taped seams).[3] Disposable lab coat is insufficient .[2][3]Prevents permeation of solutions and traps dry particulates.[2][3]
Eyes Safety Goggles (unvented) + Face Shield (if outside isolator).[1][3]Mucous membranes are rapid absorption routes.[2][3]

Part 3: Operational Protocols

Weighing & Solubilization (Critical Step)

The highest risk of exposure occurs when the dry powder is manipulated.[1][2][3]

  • Preparation:

    • Place a pre-weighed vial, solvent, and spatula inside the containment device (Isolator/BSC).[1][3]

    • Place an absorbent pad dampened with 10% bleach in the work zone (to catch micro-spills immediately).[1][3]

  • Weighing:

    • Weigh the solid directly into a tared vial. Do not use weighing boats (transfer losses create dust).[1][3]

    • Cap the vial immediately after addition.

  • Solubilization:

    • Add solvent (e.g., DMSO, Ethanol) to the vial inside the containment.[1][3]

    • Vortex or sonicate inside the containment.[2][3]

    • Wipe Down: Wipe the exterior of the vial with a bleach-dampened wipe before removing it from the containment unit.[2][3]

  • Transfer:

    • Transport the sealed, wiped vial in a secondary, shatter-proof container (e.g., Nalgene jar).

Waste Disposal & Deactivation

Never dispose of active HPAPIs in general trash or standard solvent waste without deactivation.[3]

  • Deactivation Solution: 10% Sodium Hypochlorite (Bleach) or Fenton’s Reagent (Hydrogen Peroxide + Iron catalyst).[1][3]

  • Solid Waste: Contaminated gloves, wipes, and vials must be soaked in Deactivation Solution for 24 hours, then placed in a sealed hazardous waste drum labeled "TOXIC - INCINERATE ONLY."[1][3]

  • Liquid Waste: Adjust pH to >10 (alkaline hydrolysis often cleaves amides), add bleach (1:1 ratio), let stand for 24 hours, then dispose as chemical waste.[1][3]

Part 4: Visualized Workflows

Containment Hierarchy & Decision Tree

This diagram illustrates the logic for selecting the correct workspace based on the physical state of the compound.[1][3]

ContainmentLogic Start Handling N-[4-(1-piperidinyl)benzyl]propanamide State Physical State? Start->State Powder Dry Powder / Pure Solid State->Powder Solution Solution / Diluted State->Solution Isolator REQUIRED: Glovebox / Isolator (Neg Pressure, HEPA) Powder->Isolator Preferred BSC Class II Type B2 BSC (Double Glove, PAPR) Powder->BSC Acceptable with PAPR Conc Concentration? Solution->Conc HighConc > 10 mM or Stock Conc->HighConc LowConc < 10 mM (Working Soln) Conc->LowConc HighConc->BSC FumeHood Standard Fume Hood (Sash < 18", Nitrile Gloves) LowConc->FumeHood

Caption: Logic flow for selecting engineering controls. Red zones indicate high-risk powder handling requiring isolation.[1][2][3]

Emergency Spill Response

A step-by-step decision matrix for accidental release.

SpillResponse Spill Spill Detected Type Spill Type? Spill->Type PowderSpill Powder / Dust Type->PowderSpill LiquidSpill Liquid / Solution Type->LiquidSpill Evac 1. EVACUATE LAB Wait 30 mins for settling PowderSpill->Evac PPE 2. DON PPE (Tychem, Double Glove, SCBA/PAPR) LiquidSpill->PPE Evac->PPE Cover 3. COVER Gently cover with bleach-soaked pads DO NOT create dust PPE->Cover Absorb 3. ABSORB Use vermiculite or chem-pads PPE->Absorb Decon 4. DEACTIVATE Apply 10% Bleach (30 mins contact) Cover->Decon Absorb->Decon Clean 5. CLEANUP Double bag waste -> Incinerate Decon->Clean

Caption: Protocol for managing spills. Note the evacuation requirement for powder spills to avoid inhalation of aerosols.[1][3]

References

  • Centers for Disease Control and Prevention (CDC). (2024).[1][3] The National Institute for Occupational Safety and Health (NIOSH): Approaches to Safe Nanotechnology and High Potency Compounds. Retrieved from [Link][1][2]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1][3] Guidelines for the Safe Handling of Synthetic Opioids for Law Enforcement and Customs Officers. Retrieved from [Link][1][2]

  • PubChem. (2025).[1][3] Compound Summary: N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide.[1][2][3][4][5] National Library of Medicine.[2][3] Retrieved from [Link][1][2]

  • SafeWork NSW. (2023).[1][3] Handling Potent Opioids and Fentanyl Analogues in the Laboratory. Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.